Calcium sulfate dihydrate
Description
Historical Context of Calcium Sulfate (B86663) Dihydrate Research
The study of calcium sulfate dihydrate has a rich history, evolving from early observations to sophisticated scientific investigations that have informed its use across millennia.
Early investigations into gypsum were largely observational, noting its physical properties and occurrence. The word "gypsum" itself is derived from the Greek "gypsos," meaning plaster. wikipedia.org One of the earliest documented uses of gypsum dates back to around 7000 BC in ancient Egypt, where it was utilized as a plaster and mortar in the construction of pyramids. yoshino-gypsum.commadagypsum.com The Egyptians discovered that heating the gypsum rock and then grinding it into a powder, which would harden when mixed with water, created a durable building material. madagypsum.com This process of calcination, which transforms gypsum into calcium sulfate hemihydrate (plaster of Paris), and its subsequent rehydration to form hardened gypsum, represents a foundational understanding of its chemical properties. mineralseducationcoalition.orgyoutube.com Research into gypsum crystallization has been ongoing since the late 19th century. mdpi.com
Research interests in this compound have expanded significantly from its mineralogical origins. Initially prized as a sculptural material like alabaster in ancient cultures, its applications grew. wikipedia.org The Romans were known to use it for indoor plastering. ugr.es During the Middle Ages, it was a key component in creating smooth walls and ceilings in European castles and cathedrals. madagypsum.com The 18th century saw its application in agriculture as a soil conditioner, a practice reportedly promoted by Benjamin Franklin. mineralseducationcoalition.orglifetimegreencoatings.com The industrial revolution spurred further research, leading to the invention of gypsum board (drywall) in the early 20th century, which transformed the construction industry due to its fire resistance and ease of installation. madagypsum.comfbbuildmart.co.za Today, research continues to explore its use in a wide array of industrial processes, including as a component of Portland cement, in ceramics, and in food production. wikipedia.orgwikipedia.org
From an architectural and material science perspective, gypsum's history is a testament to its versatility and durability. alahlitrading.com In ancient Mesopotamia, it was used to coat mudbrick walls, providing a smooth surface for frescoes. alahlitrading.com The Greeks and Romans utilized it for decorative elements and stucco. alahlitrading.com Gothic cathedrals often featured gypsum-based plaster coatings for decorative painting. alahlitrading.com The Renaissance and Baroque periods saw extensive use of gypsum for ornate plasterwork. alahlitrading.com Material science investigations have focused on understanding the properties that make gypsum so useful. Its fire-resistant nature is due to the water molecules within its crystal structure, which are released as steam when heated, thus absorbing heat. fbbuildmart.co.za Its setting properties, the transition from a hemihydrate paste back to a solid dihydrate, have been a subject of intense study to control setting times for various applications. youtube.comzkg.de Modern research continues to engineer gypsum-based materials with enhanced properties for contemporary construction needs. pnas.org
Scope and Significance of this compound Research
The scientific study of this compound is broad, with significant implications for understanding Earth's processes and for developing industrial technologies.
In geochemistry, this compound is of paramount importance. It is a common evaporite mineral, forming in sedimentary basins where seawater or saline lake water evaporates. wikipedia.orggeologyin.com The study of these deposits provides crucial insights into past climates and geological conditions. Gypsum can also form through the hydration of anhydrite (anhydrous calcium sulfate). geologyin.com Its formation is a key part of the global sulfur cycle. gfz-potsdam.de Recent research has even identified gypsum on Mars, sparking interest in its formation under different planetary conditions and its potential as an indicator of past water activity. nih.govfrontiersin.orgacs.org Understanding the geochemical transformations of gypsum under various environmental settings is an active area of research. acs.org
The crystallization of this compound is a critical process in many industries. sciencepub.net Controlling this crystallization is essential for preventing scaling in industrial equipment like heat exchangers and desalination plants, where it can reduce efficiency. acs.orgsci-hub.se Conversely, promoting and controlling its crystallization is fundamental to the production of plaster of Paris, gypsum board, and other building materials. wikipedia.orgnih.gov In the production of phosphoric acid via the wet process, the formation of large, easily filterable gypsum crystals is crucial for high yields. scirp.org Research in this area focuses on factors influencing crystal growth, such as temperature, supersaturation, and the presence of additives, to optimize industrial processes. scirp.orgresearchgate.net Material science studies continue to explore new applications and improve the performance of gypsum-based materials, for instance, by synthesizing them from waste products like eggshells. mdpi.com
Interactive Data Table: Properties of Calcium Sulfate Forms
| Property | This compound (Gypsum) | Calcium Sulfate Hemihydrate (Bassanite) | Anhydrous Calcium Sulfate (Anhydrite) |
| Chemical Formula | CaSO₄·2H₂O wikipedia.org | CaSO₄·0.5H₂O mineralseducationcoalition.org | CaSO₄ geologyin.com |
| Crystal System | Monoclinic wikipedia.org | - | Orthorhombic gfz-potsdam.de |
| Relative Stability | Most stable at low temperatures (<40-60 °C) gfz-potsdam.de | Metastable in aqueous solutions gfz-potsdam.de | Stable at higher temperatures gfz-potsdam.de |
| Key Transformation | Dehydrates to hemihydrate upon heating mineralseducationcoalition.org | Rehydrates to dihydrate when mixed with water youtube.com | Can hydrate (B1144303) to form gypsum geologyin.com |
Interactive Data Table: Historical Timeline of Gypsum Use
| Era | Application | Reference |
| ~7000 BC | Building material in ancient Egypt. | yoshino-gypsum.com |
| Ancient Mesopotamia | Plaster for coating mudbrick walls. | alahlitrading.com |
| Ancient Greece & Rome | Decorative elements, stucco, and plaster. | alahlitrading.com |
| Middle Ages | Plaster in castles and cathedrals. | madagypsum.com |
| 18th Century | Agricultural soil conditioner. | madagypsum.comlifetimegreencoatings.com |
| 1902 | Invention of gypsum board. | yoshino-gypsum.com |
Emerging Applications in Environmental Remediation and Advanced Materials
This compound, commonly known as gypsum, is the focus of increasing academic research for its potential in novel applications beyond its traditional uses. Scientists are exploring its role in addressing environmental challenges and in the development of new, high-performance materials. These emerging areas of study are driven by the compound's natural abundance, low cost, and unique chemical properties.
In environmental remediation, research highlights its use in water treatment and soil improvement. This compound is being investigated as an alternative coagulant-flocculant for wastewater clarification and for the removal of contaminants such as heavy metals and phosphates. researchgate.netresearchgate.netscielo.org.zaresearchgate.net In a process known as Biogeochemical Reductive Dechlorination (BiRD), it is used to stimulate the growth of sulfur-reducing bacteria that help break down chlorinated contaminants in groundwater. ca.gov Furthermore, its application in agriculture aids in the remediation of sodic soils by improving soil structure and water permeability. eco-gem.com
The field of advanced materials is another significant area of research. Calcium sulfate is being utilized as a key component in various composites to enhance their properties. scientific.netnih.govnih.govmdpi.com For instance, it is used to create biocompatible and osteoconductive bone graft substitutes that can be loaded with therapeutic agents for controlled release. nih.govnih.govdovepress.com In the construction industry, incorporating calcium sulfate whiskers into cement-based composites has been shown to improve mechanical properties like compressive and flexural strength. mdpi.com Research is also being conducted on its use as a filler in polymer composites, where it can enhance thermal stability and stiffness. mdpi.com These studies underscore the versatility of this compound as a raw material for creating next-generation materials with tailored functionalities. scientific.netacs.org
Research Findings in Environmental Remediation
Recent studies have demonstrated the potential of this compound in treating wastewater by removing various pollutants.
Wastewater Treatment with this compound as a Coagulant-Flocculant
A study evaluated the use of this compound as an alternative to aluminum sulfate for the primary treatment of wastewater. While aluminum sulfate lowered the pH to acidic levels (3.90), this compound maintained a more neutral pH (7.04-7.51), which is beneficial for subsequent biological treatment processes. researchgate.netscielo.org.za However, the turbidity remained higher than international standards, suggesting a need for further research to optimize its coagulation-flocculation efficiency. researchgate.netscielo.org.za
Table 1: Comparison of Coagulants in Wastewater Treatment
| Coagulant | Dose (g/L) | Final pH | Final Turbidity (NTU) |
|---|---|---|---|
| Aluminum Sulfate | 4 | 3.90 | 3.87 - 3.91 |
| This compound | 1.0 | 7.04 | 74.05 |
| This compound | 1.5 | 7.51 | 80.5 |
| This compound | 2.0 | - | 74.5 |
Data sourced from studies evaluating coagulant alternatives for wastewater clarification. researchgate.netscielo.org.za
Heavy Metal and Phosphate (B84403) Removal
This compound plays a role in the chemical precipitation of heavy metals from industrial wastewater. researchgate.net Treatment processes using lime (calcium oxide/hydroxide) can lead to the formation of gypsum, which aids in the removal of metals by co-precipitation. researchgate.netgoogle.com The byproducts of these precipitation methods are often composed primarily of this compound. researchgate.net
Research into phosphate removal has shown that the presence of sulfate can influence the process, particularly depending on the pH of the solution. researchgate.net In acidic conditions, low concentrations of sulfate can enhance phosphate removal, though high concentrations may become inhibitory by competing with phosphate. researchgate.net In highly alkaline environments, increasing sulfate concentrations can improve phosphate removal by increasing the solubility of calcite. researchgate.net
Research Findings in Advanced Materials
This compound is being engineered into sophisticated composites for biomedical and industrial applications.
Composites for Bone Regeneration
Calcium sulfate is a well-regarded biocompatible and osteoconductive material. nih.gov Researchers are developing composites where calcium sulfate hemihydrate is combined with polymers like chitosan (B1678972) and alginate to create biodegradable and structurally sound matrices for bone regeneration. nih.gov These composites can be loaded with bioactive agents, such as proteins or drugs, for controlled, sustained release to promote healing. nih.govdovepress.com The inclusion of materials like silica-based mesoporous SBA-15 has been shown to increase the compressive strength of calcium sulfate cements and control their degradation rate. dovepress.com
Table 2: Effect of SBA-15 on Compressive Strength of Calcium Sulfate Cement (CSC)
| Composite | SBA-15 Mass Ratio (%) | Maximum Compressive Strength |
|---|---|---|
| CSC | 0 | - |
| CSC-5S | 5 | Increased |
| CSC-10S | 10 | Increased |
| CSC-20S | 20 | Maximum |
Data from a study on preparing CSC/SBA-15 composites for controlled drug release. dovepress.com
Reinforced Cement-Based Composites
The addition of calcium sulfate whiskers (CSW) to cement-based materials has been found to significantly enhance their mechanical properties. mdpi.com Studies show notable increases in flexural strength, splitting tensile strength, and fracture energy with the inclusion of small percentages of CSW. mdpi.com This reinforcement makes the resulting composites more durable and resistant to cracking.
Table 3: Mechanical Property Enhancement of Cement-Based Composites with Calcium Sulfate Whiskers (CSW)
| Property | CSW Content (%) | Percentage Increase |
|---|---|---|
| Compressive Strength | 2 | 10.3% |
| Flexural Strength | 1 | 79.7% |
| Splitting Tensile Strength | 1 | 34.8% |
| Fracture Toughness | 1 | 10.2% |
| Fracture Energy | 2 | 28.7% |
Data from research on the microstructure and mechanical properties of CSW-reinforced cement composites. mdpi.com
Polymer Composites
In the field of polymer science, calcium sulfate anhydrite (AII), derived from natural gypsum, is used as a filler to create high-performance polypropylene (B1209903) (PP) composites. mdpi.com The addition of up to 40% AII enhances the thermal stability and stiffness of the PP matrix. The inclusion of reactive modifiers like zinc diacrylate further improves mechanical properties, including tensile strength and impact resistance, by promoting better dispersion and compatibility of the filler within the polymer. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
calcium;sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHVRUKOFIRIK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
CaSO4 . 2H2O, CaH4O6S | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
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Related CAS |
7778-18-9 (Parent) | |
| Record name | Calcium sulfate dihydrate | |
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DSSTOX Substance ID |
DTXSID7047514 | |
| Record name | Calcium sulfate dihydrate | |
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Molecular Weight |
172.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |
| Record name | Calcium sulfate dihydrate | |
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| Record name | CALCIUM SULFATE DIHYDRATE | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
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Density |
2.32 g/cm³ | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
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CAS No. |
10101-41-4, 13397-24-5 | |
| Record name | Calcium sulfate dihydrate | |
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| Record name | Phosphogypsum | |
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| Record name | Calcium sulfate dihydrate | |
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| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |
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| Record name | CALCIUM SULFATE DIHYDRATE | |
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| Record name | CALCIUM SULFATE DIHYDRATE | |
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Melting Point |
100-150 °C | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
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Crystallization Science of Calcium Sulfate Dihydrate
Fundamental Principles of Calcium Sulfate (B86663) Dihydrate Crystallization
Nucleation is the initial step in crystallization, where ions in a supersaturated solution assemble to form thermodynamically stable nuclei. This process can occur through several distinct pathways.
Homogeneous nucleation occurs in the bulk of a supersaturated solution, without the influence of foreign surfaces or particles. proquest.com This process requires a high level of supersaturation to overcome the energy barrier associated with forming a new solid-liquid interface. leeds.ac.uk Studies have shown that the formation of gypsum can be described by classical nucleation theory (CNT), particularly at high supersaturation levels, where the system is separated into regimes of homogeneous and heterogeneous nucleation. leeds.ac.uk Molecular dynamics simulations have identified distinct steps in the evolution of crystals in homogeneous systems, confirming the complex pathway of formation even without external influences. acs.org The induction period, which is the time before nucleation is detected, is strongly dependent on the degree of supersaturation. cdnsciencepub.com
Heterogeneous nucleation is the formation of nuclei on a foreign surface, such as dust particles, container walls, or other solid impurities present in the solution. proquest.commdpi.com This mechanism is energetically more favorable than homogeneous nucleation because the foreign surface reduces the energy barrier required for nucleus formation. mdpi.com Consequently, heterogeneous nucleation typically occurs at lower levels of supersaturation compared to its homogeneous counterpart. leeds.ac.uk
Various impurities can significantly influence the nucleation and growth of calcium sulfate dihydrate crystals. The presence of nanodust particles, naturally occurring in aqueous solutions, can serve as centers for heterogeneous nucleation. mdpi.com Inorganic ions can also act as accelerators or retarders. For instance, salts with an ion in common with calcium sulfate can function as accelerators. researchgate.netcdnsciencepub.com Conversely, other ions can retard nucleation kinetics; the addition of calcium chloride or sodium chloride has been shown to increase the induction period. acs.org The effect of different impurities on crystallization kinetics is a critical area of study, as they can alter crystal size, morphology, and growth rates. nih.govacs.org For example, ions like Al³⁺ and Fe³⁺ can inhibit crystal growth by adhering to the crystal edges. researchgate.net
| Impurity Ion | Effect on Crystallization | Noted Morphological or Kinetic Change |
| Phosphate (B84403) (PO₄³⁻) | Accelerates growth at low concentrations, retards at higher concentrations. fao.orgresearchgate.net | Evidence of surface calcium phosphate species formation. fao.orgresearchgate.net |
| Strontium (Sr²⁺) | Incorporated into the crystal via substitution. fao.orgresearchgate.net | Can induce partial transformation of dihydrate to hemihydrate at higher concentrations. fao.orgresearchgate.net |
| Silicon (Si) | Significantly influences crystal morphology. nih.govacs.org | Promotes the formation of elongated, needle-like crystals. nih.govacs.org |
| Sodium (Na⁺) | Influences crystal morphology. nih.govacs.org | Results in needle-like crystal clusters. nih.govacs.org |
| Magnesium (Mg²⁺) | Reduces the growth rate of crystals. researchgate.net | Can lead to the growth of slender, needle-like crystals. researchgate.net |
| Aluminum (Al³⁺) | Inhibits crystal growth. researchgate.net | Adheres to crystal edges, altering crystal size. researchgate.net |
| Iron (Fe³⁺) | Inhibits crystal growth. researchgate.net | Adheres to crystal edges, altering crystal size. researchgate.net |
Recent research has challenged the purely classical view of nucleation, providing evidence for non-classical pathways involving the formation of stable pre-nucleation clusters (PNCs). nih.govaip.org These studies suggest that even in undersaturated solutions, calcium and sulfate ions can form pre-associated nanoscopic species. nih.gov As the solution becomes supersaturated, these PNCs assemble into larger, disordered entities. nih.gov This pathway involves a multi-step process where order emerges from these disordered precursors, eventually leading to the formation of a crystalline lattice. nih.gov Molecular dynamics simulations support this pre-nucleation theory, identifying distinct steps in crystal evolution that involve the association of ions prior to the formation of a critical nucleus. acs.org This non-classical perspective suggests that mineralization is a more complex process than simple ion-by-ion addition, with transient, amorphous intermediates potentially playing a key role. researchgate.netleeds.ac.uk
Following successful nucleation, the newly formed crystals grow by the continued addition of ions from the supersaturated solution. The kinetics and mechanisms of this growth are influenced by factors such as temperature, pH, stirring speed, and the presence of impurities. acs.org
Studies on the kinetics of this compound crystal growth often indicate a surface-controlled mechanism. proquest.com This implies that the rate-limiting step is the integration of ions into the crystal lattice at the surface, rather than their transport through the bulk solution (diffusion control). proquest.com The results from crystallization experiments frequently fit a parabolic rate equation, which is consistent with a surface-controlled process involving spiral dislocations and the advancement of steps on the crystal surface. proquest.com Growth occurs predominantly on specific crystal faces, and the process can be affected by phenomena such as crystal aggregation, which can decrease the growth rate, and secondary nucleation, which can increase it. proquest.com The crystallization mechanism can be described as an adhesive-type growth, with temperature being a key factor influencing the rate constant and the thermodynamic driving force for growth. acs.org
Crystal Growth Kinetics and Mechanisms
Polynuclear Growth Mechanisms
The crystal growth of this compound from a supersaturated aqueous solution is a complex process governed by surface reaction kinetics. Research suggests that the growth mechanism is controlled by surface diffusion, where growth units are integrated into active sites on the crystal surface. acs.org This process is consistent with layer growth models, such as polynuclear growth, where two-dimensional nuclei form on the crystal surface and then spread.
The linear relationship often observed between the rate of precipitation and the relative solution supersaturation points towards a mechanism where the integration of growth units into the crystal lattice is the rate-determining step. acs.org This integration happens at active sites, which could be steps or kinks on the crystal surface. Morphological examinations of the resulting crystals support the theory that growth occurs via the advancement of these steps across the crystal face, a hallmark of layer growth mechanisms. acs.org The activation energies calculated for the precipitation process, typically in the range of 46 to 67 kJ mol⁻¹, further corroborate a surface diffusion-controlled mechanism for the formation of this compound in supersaturated solutions. acs.org
Influence of Supersaturation on Growth Rates
The degree of supersaturation is a primary driving force for the crystallization of this compound, directly influencing both the nucleation (induction period) and the subsequent crystal growth rate. cdnsciencepub.comresearchgate.net An increase in the initial supersaturation level leads to a higher probability of ion collisions, which form crystal nuclei. mdpi.com Consequently, the induction period—the time before the onset of rapid precipitation—decreases significantly, often exponentially, as supersaturation increases. mdpi.com
Once nucleation has occurred, the rate of crystal growth is also directly proportional to the level of supersaturation. sciencepub.net Studies have demonstrated that increasing the relative supersaturation leads to a corresponding increase in the crystallization rate. sciencepub.netresearchgate.net This relationship is often described as being first-order with respect to the relative supersaturation. sciencepub.net However, at very high levels of supersaturation, the predominant nucleation phase can shift. For instance, in certain concentrated solutions, α-calcium sulfate hemihydrate may be favored at lower supersaturations, while this compound becomes the predominant phase at higher supersaturations. acs.org
| Parameter | Effect of Increasing Supersaturation | Source |
|---|---|---|
| Induction Period | Decreases (exponentially) | cdnsciencepub.commdpi.com |
| Crystallization Rate | Increases (often a first-order dependence) | researchgate.netsciencepub.net |
| Nucleation | Rate increases | mdpi.com |
Factors Influencing this compound Crystallization
Temperature Effects on Nucleation and Growth
Temperature plays a critical role in the crystallization of this compound, primarily because the solubility of calcium sulfate phases in water decreases as temperature increases. acs.org This inverse solubility is a major reason for the formation of scale on heated surfaces, such as in heat exchangers. acs.org An increase in temperature enhances the rate of both nucleation and crystal growth. researchgate.net
The induction time for precipitation is significantly reduced at higher temperatures. mdpi.com For example, studies have shown a substantial decrease in the induction period as the temperature is raised from 25.0 °C to 80.0 °C. acs.org The apparent activation energy for the spontaneous precipitation of this compound has been calculated to be between 46 and 67 kJ mol⁻¹, values which support a surface-diffusion controlled growth mechanism. acs.org Furthermore, temperature can influence the morphology of the resulting crystals, with higher temperatures generally favoring the formation of larger crystals. mdpi.com
| Temperature Range | Observed Effect | Activation Energy (Ea) | Source |
|---|---|---|---|
| 25.0 °C to 80.0 °C | Precipitation rates increase; linear dependence on supersaturation suggests a surface diffusion-controlled mechanism. | 46 and 67 kJ mol⁻¹ | acs.org |
| 298 K to 323 K (25 °C to 50 °C) | Induction period decreases significantly; larger crystals are formed at higher temperatures. | Not specified | mdpi.com |
Solution Concentration and Ionic Strength
The ionic strength of the crystallization medium has a notable effect on the growth rate of this compound crystals. In the absence of inhibitors, an increase in ionic strength generally leads to an increase in the rate of crystallization. researchgate.net For instance, one study demonstrated that as the ionic strength of a sodium chloride solution was increased from 0.1 M to 0.5 M, the crystallization rate of this compound increased from approximately 1.8 to 2.8 mol min⁻¹ m⁻². researchgate.net
This phenomenon is attributed to the enhanced transport of growth units (Ca²⁺ and SO₄²⁻ ions) from the bulk solution to the crystal surface at higher ionic strengths. sciencepub.net The increased concentration of ions in the solution facilitates the diffusion process, which is a key step in the surface-diffusion controlled growth mechanism. sciencepub.net
pH Effects on Crystallization Behavior
The influence of pH on the crystallization of pure this compound appears to be relatively minor over a wide range. Several studies have concluded that the rate of crystallization is nearly independent of the pH of the medium, particularly in the range of 2 to 11. sciencepub.netacs.org The nucleation process, however, can be markedly affected by pH. cdnsciencepub.comresearchgate.net
While the growth rate in a pure system is largely unaffected, the solubility of this compound can show slight pH dependence. A small enhancement in solubility has been observed at both acidic (pH 2.5) and alkaline (pH 8.5) conditions compared to neutral pH. acs.org The most significant impact of pH is observed in the presence of certain additives, especially polymeric inhibitors containing carboxyl groups. In such cases, the pH determines the degree of ionization of the inhibitor, which in turn dictates its effectiveness. For example, the inhibitory effect of polyacrylic acid on crystal growth is highly dependent on pH, with its efficacy changing as the carboxyl groups deprotonate with increasing pH. cdnsciencepub.comcdnsciencepub.com
Impact of Impurities and Additives on Crystallization
The crystallization of this compound is highly sensitive to the presence of impurities and additives, which can significantly alter nucleation kinetics, growth rates, and crystal morphology. These substances can act as either accelerators or inhibitors (retarders).
Inorganic Ions:
Cations: Monovalent cations like Li⁺, Na⁺, and K⁺, and the divalent cation Mg²⁺, have been shown to inhibit nucleation and growth by increasing the induction time. leeds.ac.uk The inhibitory effect generally follows the order: Mg²⁺ > Li⁺ > Na⁺ > K⁺. leeds.ac.uk Trivalent ions such as Al³⁺ and Fe³⁺ can increase the average crystal diameter at low concentrations. nih.gov Strontium (Sr²⁺) is readily incorporated into the dihydrate crystal lattice via substitution for Ca²⁺ due to their similar ionic radii. acs.org
Anions: Phosphate (PO₄³⁻) exhibits a complex behavior, accelerating the growth kinetics of dihydrate at concentrations up to 0.3 mol L⁻¹ and then causing retardation at higher concentrations. acs.orgfao.org
Organic Additives: Organic compounds, particularly those with carboxyl or phosphonate (B1237965) groups, are potent inhibitors of this compound crystallization.
Polymers: Polymers containing carboxyl groups, such as polyacrylic acid and carboxymethyl cellulose, are effective growth inhibitors. cdnsciencepub.com They function by adsorbing onto the active growth sites on the crystal surface, thereby blocking the integration of new ions into the lattice. sciencepub.net
Small Molecules: Citrate ions can significantly increase the induction time of precipitation. researchgate.net Various amino acids have also been shown to reduce the crystallization rate by blocking active sites on the crystal surface. sciencepub.net
The interaction of these impurities can also lead to significant changes in crystal habit and morphology. For example, La³⁺ and Y³⁺ can cause changes in crystal morphology even at trace levels, while Mg²⁺ and Li⁺ can lead to the formation of longer and narrower crystals. leeds.ac.ukacs.org
| Impurity/Additive | Type | Observed Effect on Crystallization | Source |
|---|---|---|---|
| Mg²⁺, Li⁺, Na⁺, K⁺ | Inorganic Cation | Inhibit nucleation and growth (increase induction time). Effect: Mg²⁺ > Li⁺ > Na⁺ > K⁺. | leeds.ac.uk |
| Sr²⁺ | Inorganic Cation | Incorporated into crystal via substitution for Ca²⁺. | acs.org |
| Al³⁺, Fe³⁺ | Inorganic Cation | Increase average crystal diameter at low concentrations. | nih.gov |
| Phosphate (PO₄³⁻) | Inorganic Anion | Accelerates growth at low concentration (<0.3 M), retards at higher concentration. | acs.orgfao.org |
| Polyacrylic Acid | Organic Polymer | Marked inhibition of crystal growth; effectiveness is pH-dependent. | cdnsciencepub.com |
| Citrate | Organic Anion | Increases induction time (retards nucleation). | researchgate.net |
| Amino Acids | Organic Molecule | Reduce crystallization rate by blocking active sites. | sciencepub.net |
Inorganic Impurities (e.g., K+, Mg2+, Sr2+, Ba2+, Al3+, Fe2+, Fe3+, La3+, Y3+, F-, PO43-)
The presence of various inorganic ions in solution can significantly impact the crystallization of this compound. These effects range from altering the rate of crystal formation to changing the final shape and size of the crystals.
Magnesium ions (Mg2+), for instance, have a notable inhibitory effect on both the nucleation and growth stages of gypsum precipitation. researchgate.net Even at low concentrations, Mg2+ can decrease the nucleation and growth kinetics by a factor of 5 to 10 more than monovalent cations like lithium (Li+), sodium (Na+), and potassium (K+). acs.orgwhiterose.ac.ukleeds.ac.uk This retarding effect is attributed to the strong influence of magnesium ions on gypsum's solubility. researchgate.net
Trivalent cations such as Aluminum (Al3+) and Iron (Fe3+) also influence the crystallization kinetics. At certain concentrations, these ions can facilitate crystal growth. For example, a maximum growth rate for calcium sulfate was observed at an Al/Ca ratio of 0.02 and an Fe/Ca ratio of 0.06. acs.orgnih.gov However, at higher concentrations, both Al3+ and Fe3+ begin to inhibit the growth rate. acs.org The presence of Mg2+ and Fe3+ has been shown to increase the induction time and decrease the growth efficiency by up to 50% compared to a system without these impurities. researchgate.net
Phosphate (PO43-) exhibits a dual effect on the growth kinetics of dihydrate. At lower concentrations (up to 0.3 mol L–1), it acts as an accelerator. acs.orgresearchgate.netfao.org Beyond this concentration, up to 1.0 mol L–1, it has a retarding effect. acs.orgresearchgate.netfao.org In contrast, phosphate does not appear to affect the growth kinetics of calcium sulfate hemihydrate. acs.orgresearchgate.net
Strontium (Sr2+) is another ion with a significant impact. acs.orgresearchgate.netfao.org Lanthanum (La3+) and Yttrium (Y3+) have been found to have modest effects on crystallization kinetics. acs.orgresearchgate.netfao.org
The table below summarizes the observed effects of various inorganic impurities on the nucleation and growth kinetics of this compound.
| Impurity | Effect on Nucleation and Growth Kinetics | Reference |
| Mg2+ | Strong inhibition; decreases nucleation and growth kinetics 5-10 fold more than monovalent cations. | researchgate.netacs.orgwhiterose.ac.ukleeds.ac.uk |
| Al3+ | Increases growth rate at low concentrations (e.g., Al/Ca ratio of 0.02), but inhibits at higher concentrations. | acs.orgnih.gov |
| Fe3+ | Increases growth rate at low concentrations (e.g., Fe/Ca ratio of 0.06), but inhibits at higher concentrations. Increases induction time. | acs.orgnih.govresearchgate.net |
| PO43- | Accelerates growth up to a concentration of 0.3 mol L–1 and retards it at higher concentrations. | acs.orgresearchgate.netfao.org |
| Sr2+ | Significant effect on crystallization. | acs.orgresearchgate.netfao.org |
| La3+, Y3+ | Modest effects on crystallization kinetics. | acs.orgresearchgate.netfao.org |
| K+, Na+, Li+ | Less pronounced inhibitory effect compared to Mg2+. | acs.orgwhiterose.ac.ukleeds.ac.uk |
Inorganic impurities not only affect the rate of crystallization but also play a crucial role in determining the morphology (shape) and size distribution of the resulting this compound crystals.
The presence of Mg2+ can lead to a transformation in crystal morphology from a platelet-like shape to a rod-like shape, particularly as its concentration increases. researchgate.net Similarly, Mg2+ and Li+ can result in the formation of longer and narrower crystals compared to those grown in an additive-free environment. acs.orgwhiterose.ac.ukleeds.ac.uk
Trivalent ions like Al3+ and Fe3+ also exert a strong influence on crystal morphology. At low concentrations, they tend to produce larger and shorter crystals. researchgate.netacs.org As the concentration of Al3+ increases, the crystal shape can change from elongated to short rods. acs.org In the presence of Fe3+, crystals with a rough surface and a needle-like shape have been observed. acs.org Both Mg2+ and Fe3+ can lead to the formation of needle-like crystals by reducing the growth rate of specific crystal faces, namely the (020), (021), and (040) faces. researchgate.net
Lanthanum (La3+) and Yttrium (Y3+) can be incorporated in trace amounts into the dihydrate crystals, causing changes in crystal morphology. acs.orgresearchgate.net Anions such as fluoride (B91410) (F-) can also affect the crystal morphology, leading to the formation of sphere-shaped aggregates. acs.org
The following table details the influence of selected inorganic impurities on the crystal morphology and size of this compound.
| Impurity | Influence on Crystal Morphology and Size | Reference |
| Mg2+ | Transforms morphology from platelet-like to rod-like; results in longer and narrower crystals. | acs.orgwhiterose.ac.ukleeds.ac.ukresearchgate.net |
| Li+ | Results in longer and narrower crystals. | acs.orgwhiterose.ac.ukleeds.ac.uk |
| Al3+ | Produces bigger and shorter crystals at low concentrations; transforms shape from elongated to short rods with increasing concentration. | researchgate.netacs.org |
| Fe3+ | Produces bigger and shorter crystals at low concentrations; leads to rough, needle-like crystals. | researchgate.netacs.org |
| La3+, Y3+ | Causes changes in crystal morphology. | acs.orgresearchgate.net |
| F- | Can lead to the formation of sphere-shaped aggregates. | acs.org |
The interaction of inorganic impurities with growing this compound crystals can occur through two primary mechanisms: adsorption onto the crystal surface or substitution within the crystal lattice.
Adsorption is the process where ions attach to the surface of the growing crystal. This is the predominant mechanism for many ions, including Mg2+, Li+, and K+, which have been shown to adsorb to the newly forming surfaces of gypsum crystals with minimal to no incorporation into the crystal structure. acs.orgleeds.ac.uk This surface interaction is what primarily leads to the delay in nucleation and growth. leeds.ac.uk The high surface adsorption affinity of trivalent ions like Al3+ and Fe3+ is also a key factor in their influence on crystal size at low concentrations. acs.org
Substitution , on the other hand, involves the replacement of Ca2+ ions within the gypsum crystal lattice by the impurity ion. This mechanism is favored when the impurity ion has a similar ionic radius to Ca2+. A prime example is Sr2+, whose uptake by dihydrate is significantly more extensive than that of phosphate. acs.orgresearchgate.netfao.org The similar ionic radii of calcium and strontium facilitate this substitution. acs.orgresearchgate.net In contrast, Na+ has been observed to be incorporated into gypsum crystals, with some studies indicating that up to 25% of the associated Na+ can become part of the crystal structure at high concentrations. acs.orgleeds.ac.uk
X-ray photoelectron spectroscopy (XPS) analysis has provided evidence for the presence of a surface calcium phosphate species, suggesting that the uptake of phosphate occurs via adsorption. acs.orgresearchgate.net
| Impurity | Primary Mechanism of Incorporation | Evidence/Reasoning | Reference |
| Mg2+, Li+, K+ | Adsorption | Adsorb to the newly forming surfaces of growing crystals with insignificant or no incorporation into the crystal structure. | acs.orgleeds.ac.uk |
| Sr2+ | Substitution | Similar ionic radius to Ca2+, leading to extensive uptake within the crystal lattice. | acs.orgresearchgate.net |
| Na+ | Substitution/Incorporation | Can be incorporated into the synthesized crystals. | acs.orgleeds.ac.uk |
| PO43- | Adsorption | XPS analysis indicates the presence of a surface calcium phosphate species. | acs.orgresearchgate.net |
| Al3+, Fe3+ | Adsorption | High surface adsorption affinity influences crystal growth. | acs.org |
| La3+, Y3+ | Incorporation | Incorporated at trace levels into dihydrate crystals. | acs.orgresearchgate.net |
Organic Additives (e.g., Polymers, Antiscalants, Flotation Agents)
Organic additives are widely used to control the crystallization of this compound in various industrial processes. These compounds, which include polymers and specialized antiscalants, can exert significant control over the crystallization process, often at very low concentrations.
The primary effect of most organic additives, particularly polymers and antiscalants, is the retardation of this compound crystallization. rsc.org Additives such as poly(acrylic acid), poly(styrene-4-sulfonate), and sodium triphosphate have been shown to retard the transformation of metastable calcium sulfate phases, thereby stabilizing them in solution. rsc.org
The mechanism of this retardation often involves the delay of gypsum crystallization by adsorption of the additive onto the crystal surface. researchgate.net For instance, the addition of citric acid can significantly delay crystallization by stabilizing the amorphous phase of calcium sulfate through both adsorption and complexation of its carboxylic groups with calcium ions. researchgate.net Phosphonate additives are also known to be very effective retardants for gypsum crystallization. acs.org
While retardation is the more common effect, some organic compounds can, under certain conditions, accelerate aspects of the crystallization process. However, the predominant role of polymers and antiscalants is to inhibit or slow down the formation and growth of this compound crystals.
The effectiveness of organic additives in controlling gypsum crystallization is primarily due to their ability to adsorb onto the surfaces of growing crystals. researchgate.net The mechanism of crystal growth inhibition is based on the adsorption of these admixtures onto active growth sites, which consequently slows down or halts the growth process. researchgate.net
Phosphonate groups, for example, can be adsorbed onto the crystal surface, thereby inhibiting crystal growth. acs.org Similarly, polyacrylate antiscalants can adsorb onto the active surface sites of gypsum crystals. acs.org This adsorption can lead to a distortion of the precipitated minerals into irregular shapes and smaller sizes, which are less likely to agglomerate and form scale. acs.org
Impact on Crystal Configuration and Microstructure
The final crystal configuration and microstructure of this compound are significantly influenced by various process parameters, primarily the level of supersaturation and the temperature during crystallization. These factors dictate the induction time—the period before nucleation begins—which in turn affects the size and morphology of the resulting crystals.
Research has demonstrated a clear inverse relationship between the induction period and the final crystal size. A longer induction period allows for the growth of larger, more well-defined crystals, whereas a shorter induction period tends to favor the creation of a larger number of smaller crystals. mdpi.com
Effect of Supersaturation: At a constant temperature and mixing rate, the concentration of reactants, which determines the supersaturation level, plays a critical role. As the concentration increases, the supersaturation level rises, leading to a shorter induction time. mdpi.com This rapid nucleation results in the formation of a large quantity of small crystals. Conversely, at lower concentrations, the longer induction period permits the growth of fewer, but larger, crystals. mdpi.com
| Concentration (M) | Induction Time (s) | Resulting Crystal Size |
|---|---|---|
| 0.15 | 160 | Larger crystals |
| 0.20 | 92 | ↓ |
| 0.25 | 69 | ↓ |
| 0.30 | 49 | ↓ |
| 0.35 | 28 | Smaller crystals |
Effect of Temperature: Temperature also exerts a strong influence on the crystal microstructure. At a constant concentration and mixing rate, increasing the temperature shortens the induction time. mdpi.com However, unlike the effect of concentration, an increase in temperature promotes the formation of larger gypsum crystals. mdpi.com At higher temperatures, which correspond to shorter induction times, a significant number of polycrystals (intergrowths of crystals) are also observed. mdpi.com
| Temperature (K) | Induction Time (s) | Resulting Crystal Size |
|---|---|---|
| 298 | 49 | Smaller crystals |
| 303 | 41 | ↓ |
| 308 | 35 | ↓ |
| 313 | 26 | ↓ |
| 318 | 18 | ↓ |
| 323 | 15 | Larger crystals, large number of polycrystals |
Beyond these primary factors, the presence of certain ions can also alter crystal morphology. For instance, metal ions can retard the crystallization rate and modify the crystal habit. researchgate.net The chemical functionality and topography of the surface on which crystallization occurs can also affect crystal size, morphology, and number density. nih.gov
Role of Mixing and Agitation Rates
Mixing and agitation are crucial kinetic parameters in the crystallization of this compound, primarily by influencing the mass transfer of ions in the solution. Adequate agitation ensures a uniform distribution of solute concentration and temperature, which is essential for controlled crystal growth.
Studies show that an increase in the agitation or rotational speed leads to a decrease in the induction time of this compound crystals. mdpi.com This is because higher agitation rates improve the dispersion of reactant molecules, allowing the reaction to proceed more effectively and accelerating the onset of nucleation. mdpi.com
| Rotational Speed (s⁻¹) | Effect on Induction Time |
|---|---|
| 1.67 | Decreases as speed increases |
| 3.33 | |
| 5.00 | |
| 6.67 | |
| 8.33 |
Metastable Zone Width Considerations
The Metastable Zone Width (MSZW) is a fundamental concept in crystallization science, representing a range of supersaturation or supercooling where a solution can exist temporarily in a thermodynamically unstable state without spontaneous nucleation. mt.com Within this zone, the solution is kinetically stable; nucleation will not occur without an external trigger, such as the introduction of seed crystals. mt.com
The MSZW is not a fixed thermodynamic property but a kinetic boundary. mt.com Its width is influenced by several process parameters, including:
Cooling or Evaporation Rate: Faster cooling or evaporation rates generally lead to a wider metastable zone.
Agitation: The level of mixing can affect the MSZW.
Impurities: The presence of impurities can either widen or narrow the zone.
Scale: The scale of the operation can also influence the MSZW. mt.com
Understanding the MSZW is critical for controlling the crystallization of this compound. By operating within this zone, it is possible to control the onset of nucleation and subsequent crystal growth. mt.com This control is essential for producing crystals with desired characteristics, such as a specific size distribution and morphology. Characterizing the MSZW under various process conditions helps in understanding how the crystallization process might behave at different scales or if there are process disruptions. mt.com The MSZW can be determined experimentally by monitoring a solution at various solute concentrations as it is cooled at a controlled rate, accurately identifying the point of nucleation. mt.com
Phase Transformations and Stability of Calcium Sulfate Dihydrate
Dehydration Processes of Calcium Sulfate (B86663) Dihydrate
The dehydration of calcium sulfate dihydrate is a complex process that can proceed through one or more steps, yielding different products depending on the reaction conditions. This transformation is of significant industrial importance, as it is the fundamental reaction in the production of plaster of Paris and other gypsum-based materials.
The thermal decomposition of this compound typically involves the loss of water in distinct stages. The initial and most commercially relevant stage is the conversion to calcium sulfate hemihydrate (CaSO₄·0.5H₂O), a process that involves the removal of approximately 75% of the water molecules from the gypsum crystal lattice. chemeurope.com This transformation is endothermic, meaning it requires an input of heat energy. wikipedia.org The general chemical equation for this partial dehydration is:
CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O wikipedia.org
Upon further heating, the hemihydrate can lose its remaining water to form an anhydrous phase known as γ-anhydrite (gamma-anhydrite). chemeurope.comwikipedia.org Heating to even higher temperatures (above 250 °C) results in the formation of a more stable, less reactive anhydrous form called β-anhydrite. chemeurope.comwikipedia.org
The dehydration pathway is not always a simple two-step process. Thermodynamic studies have shown that the mechanism can vary significantly with ambient temperature and water vapor pressure. nih.govresearchgate.netacs.org For instance, at high temperatures and low water vapor pressures, gypsum can dehydrate directly to γ-anhydrite in a single step. nih.govresearchgate.net Conversely, under certain conditions of increasing water vapor pressure, a more complex pathway can be observed where γ-anhydrite forms first and then rehydrates to the hemihydrate. nih.govresearchgate.net
The kinetics of this compound dehydration have been the subject of numerous investigations. The process is generally understood to follow a nucleation and growth mechanism. acs.org Kinetic analyses often employ models such as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model to describe the transformation. rruff.info
The mechanism of dehydration can be topotactic, meaning the crystal structure of the product is crystallographically related to the parent crystal. nih.gov This is particularly observed in the transformation of micrometer-sized gypsum crystals, where the unimpeded release of water leads to an oriented formation of β-hemihydrate. nih.gov However, for larger, millimeter-sized crystals, a non-topotactic mechanism can occur due to the formation of micro-hydrothermal cavities within the crystal, leading to the non-oriented crystallization of α-hemihydrate. nih.gov
The dehydration process can be influenced by the experimental conditions. For example, under reduced pressure (100 Pa) and in the temperature range of 313–353 K, the dehydration of gypsum has been observed to proceed via a single-step conversion to γ-anhydrite. rruff.info The activation energy for this process was determined to be 18(2) kcal/mol. rruff.info
Temperature and water vapor pressure are critical parameters that dictate the pathways and kinetics of gypsum dehydration. nih.govresearchgate.netacs.orgrsc.org The interplay between these two factors determines which calcium sulfate phase is thermodynamically stable.
Influence of Temperature: Increasing the temperature generally accelerates the rate of dehydration. acs.org The dehydration of gypsum begins at approximately 80 °C, although it can start at lower temperatures (around 50 °C) in dry air. chemeurope.com The specific temperature at which the transformation to hemihydrate occurs can vary, with industrial calcination often using temperatures as high as 170 °C. chemeurope.com
Influence of Water Vapor Pressure: The partial pressure of water vapor in the surrounding atmosphere has a complex effect on the dehydration process. Initially, an increase in water vapor pressure can accelerate the rate of dehydration, but it subsequently retards it. cdnsciencepub.com There are temperature-dependent water vapor pressures above which each stage of dehydration can be suppressed. cdnsciencepub.com
Thermodynamic modeling has elucidated several possible dehydration pathways based on temperature and water vapor pressure:
High Temperature, Low Water Vapor Pressure: Gypsum dehydrates directly to γ-anhydrite in a single step (CaSO₄·2H₂O → γ-CaSO₄). nih.govresearchgate.net
Increasing Water Vapor Pressure: The reaction can proceed through a two-step process, first forming β-hemihydrate, which then dehydrates to γ-anhydrite (CaSO₄·2H₂O → β-CaSO₄·0.5H₂O → γ-CaSO₄). nih.govresearchgate.netacs.org
Further Increase in Water Vapor Pressure: A more complex pathway has been observed: CaSO₄·2H₂O → γ-CaSO₄ → β-CaSO₄·0.5H₂O. nih.govresearchgate.netacs.org
The following table summarizes the influence of temperature and water vapor pressure on the dehydration pathways of this compound.
| Temperature | Water Vapor Pressure | Predominant Dehydration Pathway |
| High | Low | CaSO₄·2H₂O → γ-CaSO₄ (Single Step) nih.govresearchgate.net |
| Moderate | Increasing | CaSO₄·2H₂O → β-CaSO₄·0.5H₂O → γ-CaSO₄ (Two Step) nih.govresearchgate.netacs.org |
| Moderate | Further Increasing | CaSO₄·2H₂O → γ-CaSO₄ → β-CaSO₄·0.5H₂O nih.govresearchgate.netacs.org |
Calcium sulfate hemihydrate exists in two main forms, α-hemihydrate and β-hemihydrate. nih.govchemicalbook.com While chemically similar, they exhibit differences in their crystal morphology, physical properties, and formation conditions. chemeurope.comchemicalbook.comzkg.de
β-Hemihydrate: This form is typically produced by heating gypsum in an open system, such as a kettle or rotary kiln, at atmospheric pressure. globalgypsum.commdpi.com The rapid escape of water vapor during this "dry" calcination process leads to the formation of smaller, more irregular, and porous crystals with a higher surface area. zkg.deglobalgypsum.commdpi.com
α-Hemihydrate: This polymorph is formed under conditions of high water vapor pressure, typically in an autoclave. nih.govglobalgypsum.commdpi.com This "wet" calcination method involves heating gypsum in a sealed container, either in a water slurry or in a steam atmosphere. globalgypsum.commdpi.com The presence of high-pressure steam slows the dehydration process, allowing for the formation of larger, more well-defined, and less porous crystals. nih.govzkg.demdpi.com
Recent research suggests that α-hemihydrate can also form inside a gypsum crystal during dehydration under certain conditions. mdpi.com If the steam generated from the escaping crystalline water becomes trapped within the crystal, it can create localized high-pressure conditions, leading to the recrystallization of α-hemihydrate in deeper layers, while β-hemihydrate forms on the surface. mdpi.com
The table below outlines the key differences in the formation and properties of α- and β-hemihydrate.
| Feature | α-Hemihydrate | β-Hemihydrate |
| Formation Conditions | High water vapor pressure (e.g., in an autoclave) nih.govglobalgypsum.commdpi.com | Low water vapor pressure (e.g., in an open kiln) globalgypsum.commdpi.com |
| Crystal Morphology | Larger, well-formed, prismatic or needle-like crystals chemicalbook.comzkg.demdpi.com | Smaller, irregular, flaky crystals chemicalbook.comzkg.demdpi.com |
| Porosity | Lower porosity chemeurope.com | Higher porosity |
| Surface Area | Lower surface area zkg.deglobalgypsum.com | Higher surface area zkg.deglobalgypsum.com |
The kinetics of the dehydration of this compound are influenced by several factors beyond just temperature and water vapor pressure. These can include the physical properties of the starting gypsum material, such as particle size and purity, as well as the specific experimental setup.
The dehydration of this compound often does not begin immediately upon reaching the required temperature. Instead, there is an initial "induction period" before significant mass loss is observed. acs.org This induction period is the time required for the formation of stable nuclei of the new phase (hemihydrate or anhydrite) to appear and begin to grow. acs.orgresearchgate.netunina.it
Studies have shown that the length of the induction period is dependent on both temperature and supersaturation (in the case of precipitation from solution). acs.orgresearchgate.netunina.it Generally, the induction period decreases as the temperature increases. acs.org This is because the higher thermal energy allows the system to overcome the activation energy barrier for nucleation more easily.
The analysis of the induction period can provide valuable insights into the nucleation mechanism, distinguishing between homogeneous (spontaneous) and heterogeneous (catalyzed by impurities or surfaces) nucleation. researchgate.net For the dehydration reaction, the induction period is followed by a sigmoidal mass loss curve, which is characteristic of a process controlled by both nucleation and growth. acs.org
Factors Affecting Dehydration Kinetics
Nucleation and Growth Processes during Dehydration
The dehydration of this compound to hemihydrate is not an instantaneous process but rather one controlled by the kinetics of nucleation and growth. acs.orgresearchgate.net Studies using thermogravimetric analysis under controlled temperature and water vapor pressure show that the reaction begins with an induction period, which shortens as temperature increases. acs.orgresearchgate.net This is followed by a characteristic sigmoidal mass loss curve, which is indicative of a process governed by both nucleation and growth. acs.orgresearchgate.net
Characterization of samples at various stages of dehydration confirms that nucleation occurs predominantly on the surface of the this compound crystals. acs.org Following nucleation, the newly formed phase grows isotropically (uniformly in all directions), developing inward from the crystal surface. acs.org Scanning electron microscopy has revealed a distinct backbone-like microstructure that forms during this process, likely resulting from the layered molecular structure of the original dihydrate crystal. acs.org
Table 1: Characteristics of Dehydration Nucleation and Growth
| Process Stage | Key Characteristics |
| Induction Period | An initial delay before significant mass loss occurs; duration is inversely related to temperature. acs.orgresearchgate.net |
| Nucleation | Primarily occurs on the surface of the dihydrate crystals. acs.org |
| Growth | Proceeds isotropically (uniformly) from the nucleation sites, developing inward into the crystal. acs.org |
| Overall Kinetics | Follows a sigmoidal pattern, characteristic of combined nucleation and growth control. acs.org |
Self-Generated Water Vapor Effects
The water vapor pressure (p(H₂O)) in the immediate environment of the dehydrating crystal plays a crucial role in determining the reaction pathway and kinetics. rsc.org This environment is influenced by both ambient atmospheric conditions and, significantly, by the water vapor that is self-generated as the dihydrate releases its water molecules. rsc.orgnih.gov
The dehydration mechanism is highly dependent on this water vapor pressure. nih.govacs.org
At low water vapor pressure (e.g., under vacuum or in a dry atmosphere), this compound tends to dehydrate directly to γ-anhydrite in a single step. nih.govacs.orgnih.gov
At high water vapor pressure , the reaction typically proceeds in a two-step process where calcium sulfate hemihydrate is formed as a distinct intermediate phase before further dehydration to anhydrite occurs. researchgate.netnih.govnih.gov
Research has shown that variations in the self-generated p(H₂O) as the reaction progresses can lead to complex, multi-step kinetic behaviors. rsc.org For instance, a reaction might begin with direct dehydration to anhydrite when p(H₂O) is low, but as water vapor accumulates, the pathway can shift to a two-step process involving the formation of the hemihydrate intermediate. rsc.org The activation energy required for the dihydrate-to-hemihydrate transformation has also been found to increase linearly with water vapor pressure. researchgate.net
Table 2: Influence of Water Vapor Pressure on Dehydration Pathway
| Water Vapor Pressure (p(H₂O)) | Dehydration Pathway | Intermediate Phase |
| Low | Single-step process. nih.govacs.org | None (Direct to γ-anhydrite). nih.govnih.gov |
| High | Two-step process. researchgate.netnih.govacs.org | Calcium Sulfate Hemihydrate. researchgate.netnih.gov |
Rehydration of Calcium Sulfate Hemihydrate to Dihydrate
The conversion of calcium sulfate hemihydrate back to the dihydrate form is an exothermic reaction that is fundamental to the setting of gypsum plasters. slideshare.net This process involves the uptake of water and the formation of a stable, interlocking crystalline structure.
Dissolution-Reprecipitation Mechanisms
The setting reaction of calcium sulfate hemihydrate is widely understood to occur via a dissolution-reprecipitation mechanism. researchgate.netnih.gov The process unfolds in a distinct sequence based on the differential solubility of the two hydrates. slideshare.netuomustansiriyah.edu.iq
Dissolution : When mixed with water, the calcium sulfate hemihydrate, being more soluble, dissolves, releasing calcium (Ca²⁺) and sulfate (SO₄²⁻) ions into the solution. slideshare.net
Supersaturation : The solution quickly becomes saturated with respect to the hemihydrate. Because this compound is significantly less soluble than the hemihydrate, this same solution is supersaturated with respect to the dihydrate. slideshare.net
Precipitation (Nucleation and Growth) : This supersaturated state is thermodynamically unstable, triggering the precipitation of the less soluble this compound. uomustansiriyah.edu.iq The newly formed dihydrate crystals act as nuclei for further crystallization. uomustansiriyah.edu.iq
Completion : As the dihydrate crystals precipitate and grow, the concentration of ions in the solution decreases. To maintain equilibrium, more hemihydrate dissolves, perpetuating the cycle until the hemihydrate is consumed and converted into a solid mass of interlocking dihydrate crystals. slideshare.netuomustansiriyah.edu.iq
Factors Influencing Rehydration Kinetics
The kinetics of the rehydration process, often measured by the setting time, can be influenced by several physical and chemical factors.
Water/Powder Ratio : A higher water-to-powder ratio (a thinner mix) results in fewer nucleation centers per unit volume, which prolongs the setting time. uomustansiriyah.edu.iq Conversely, a lower ratio accelerates setting. slideshare.net
Mixing : Increased duration and rate of mixing can shorten the setting time. uomustansiriyah.edu.iq This is because mixing exposes more hemihydrate particles to water and breaks up the newly forming dihydrate crystals, distributing them throughout the mixture to create more nuclei for crystallization. uomustansiriyah.edu.iq
Additives (Accelerators and Retardants) : The reaction rate can be chemically altered.
Accelerators : Additives like potassium sulfate (K₂SO₄) or finely ground gypsum particles (seed crystals) provide additional nucleation sites, increasing the rate of both nucleation and crystal growth and thus shortening the setting time. nih.govucl.ac.ukresearchgate.net
Retardants : Substances like citric acid or tartaric acid can slow the reaction. ucl.ac.uk They tend to lower the maximum temperature reached during the exothermic reaction and increase the time required to achieve hydration. ucl.ac.uk
Temperature : The temperature of the water and the ambient environment affects the solubility of the phases and the rate of the reaction.
Purity and Form of Hemihydrate : The presence of impurities or differences between the α- and β-forms of hemihydrate, such as crystal size and surface area, can affect the dissolution and precipitation rates. researchgate.netproquest.com
Table 3: Factors Affecting Rehydration Kinetics of Calcium Sulfate Hemihydrate
| Factor | Effect on Setting Time | Mechanism |
| Increased Water/Powder Ratio | Prolongs (slower setting) | Reduces the concentration of nucleation sites. uomustansiriyah.edu.iq |
| Increased Mixing (Time/Rate) | Shortens (faster setting) | Increases dissolution and distributes nuclei for crystallization. uomustansiriyah.edu.iq |
| Accelerators (e.g., K₂SO₄) | Shortens (faster setting) | Increases the rate of crystal growth and/or nucleation. ucl.ac.uk |
| Retardants (e.g., Citric Acid) | Prolongs (slower setting) | Interferes with crystal nucleation and growth. ucl.ac.uk |
Phase Transition Diagrams and Stability Regions
The thermodynamic stability of the different calcium sulfate hydrates (dihydrate, hemihydrate, and anhydrite) is best represented by a phase diagram, which maps the stable phases as a function of temperature and water activity (or water vapor pressure). leeds.ac.ukcarleton.edu
This compound (Gypsum) : This is the most stable phase at lower temperatures and higher water vapor pressures. nih.govnm.gov In pure water, gypsum is generally the stable phase below approximately 40-42°C. nm.govnih.gov
Calcium Sulfate Anhydrite : Anhydrite is the stable phase at higher temperatures. nih.gov The transition temperature from gypsum to anhydrite is subject to considerable variation in reported studies, generally falling in the 42–60°C range in pure water. researchgate.net
Calcium Sulfate Hemihydrate : In the pure CaSO₄–H₂O system, hemihydrate is considered a metastable phase at all temperatures, meaning it is less stable than either gypsum or anhydrite under equilibrium conditions. leeds.ac.uknih.gov However, it can form and persist due to kinetic factors, particularly during the dehydration of gypsum. nih.gov
The boundaries between these stability regions are defined by the points where the solubilities of two phases are equal. leeds.ac.ukresearchgate.net These transition points are sensitive to the chemical composition of the aqueous solution; the presence of other electrolytes or acids can shift the boundaries and lower the transition temperatures. nm.govresearchgate.netresearchgate.net For example, increasing the concentration of HCl and/or CaCl₂ expands the metastable region of hemihydrate at the expense of the dihydrate's stability region. researchgate.net
Table 4: Reported Transition Temperatures and Stability Ranges in Aqueous Systems
| Phase Transition | Reported Temperature Range (°C) | Conditions/Notes |
| Dihydrate → Anhydrite | 40 ± 2 nm.gov | In pure water. nm.gov |
| Dihydrate → Anhydrite | ~42–60 researchgate.net | In pure water; values vary across studies. researchgate.net |
| Dihydrate → Hemihydrate | ~97 (Metastable Transition) nih.gov | In pure water. Hemihydrate remains metastable. nih.gov |
| Dihydrate | Stable < ~42 nm.govnih.gov | In pure water. nm.govnih.gov |
| Anhydrite | Stable > ~42 nm.govnih.gov | In pure water. nm.govnih.gov |
Advanced Synthesis and Modification Methodologies
Hydrothermal Synthesis of Calcium Sulfate (B86663) Phases
Hydrothermal synthesis is a widely employed method for preparing α-calcium sulfate hemihydrate from calcium sulfate dihydrate. This technique offers advantages such as enhanced purity control and lower energy consumption compared to traditional autoclave methods. The process relies on a dissolution-recrystallization mechanism where the dihydrate dissolves in an electrolytic solution to form a supersaturated state, which is then followed by the crystallization of α-calcium sulfate hemihydrate. scirp.org
The hydrothermal preparation of α-calcium sulfate hemihydrate involves heating this compound in various salt or acid solutions at temperatures near their boiling point under atmospheric pressure. scirp.org This process facilitates the transformation of the dihydrate form into the hemihydrate form. The formation of α-calcium sulfate hemihydrate is influenced by several factors, including the type of salt or acid solution used, temperature, pH, and the presence of impurities, all of which affect the nucleation and crystal growth of the final product. scirp.orgmdpi.com The reaction generally proceeds by heating a slurry of this compound in a suitable aqueous medium, which can include solutions containing various salts or acids to control the transformation process. scirp.orgingentaconnect.com
The physical characteristics of the initial this compound, such as particle size and morphology, have a significant impact on the hydrothermal synthesis of α-calcium sulfate hemihydrate. Research has shown that both the rate of phase transition and the morphology of the resulting α-hemihydrate crystals are heavily influenced by these starting properties. scirp.orgresearchgate.net
For instance, studies using three types of commercially available this compound with median particle sizes of 946.7 μm (DH-L), 162.4 μm (DH-M), and 62.4 μm (DH-S) revealed distinct differences in the synthesis process. scirp.org Larger dihydrate particles with rough surfaces, such as DH-L, require longer transformation times and tend to produce smaller α-hemihydrate crystals. Conversely, smaller dihydrate particles with smoother surfaces, like DH-S, exhibit a much faster transformation rate and yield comparatively larger α-hemihydrate particles. scirp.org This is attributed to the dissolution rate, where larger particles take a longer time to dissolve and create the necessary supersaturation for recrystallization. scirp.org The activity of the starting this compound, which can be enhanced by treatments like calcination-hydration, also plays a role by decreasing agglomerated particle sizes and increasing the specific surface area, thus promoting the formation of hemihydrate whiskers with high aspect ratios. researchgate.net
The polarity of the solvent used in the hydrothermal process has a discernible effect on the phase transformation of this compound to α-calcium sulfate hemihydrate. A study investigating the recycling of citrogypsum through a hydrothermal method at 95°C in various organic solvents (methanol, ethanol, propanol, butanol, and hexane) demonstrated this influence. scientific.net The results indicated that the polarity of the solution impacts the transition, with hexagonal-shaped α-hemihydrate crystals forming in all tested alcohol solutions, but not in the nonpolar hexane solution. scientific.net This suggests that the solvent's ability to interact with the calcium sulfate species in solution is crucial for facilitating the dissolution and subsequent recrystallization into the α-hemihydrate phase.
Optimizing the parameters of the hydrothermal process is crucial for achieving a high percentage of α-calcium sulfate hemihydrate and controlling its crystal morphology. Key parameters include reaction temperature and time. scirp.org The optimal conditions are highly dependent on the characteristics of the starting this compound. scirp.orgresearchgate.net
For different starting materials, the optimized synthesis conditions vary significantly. For example, to achieve a high percentage of α-hemihydrate, the following conditions were found to be optimal for different dihydrate particle sizes:
For large particles (DH-L, 946.7 μm), the optimal condition is 105°C for 180 minutes. scirp.org
For medium particles (DH-M, 162.4 μm), the optimal condition is 105°C for 30 minutes. scirp.org
For small particles (DH-S, 62.4 μm), the optimal condition is 100°C for 45 minutes. scirp.org
These findings underscore the importance of tailoring the reaction parameters to the specific properties of the raw material to control the purity and morphology of the final product. scirp.org The resulting synthesized α-hemihydrate typically exhibits a hexagonal column shape. scirp.orgresearchgate.net
| Starting Material (Median Particle Size) | Optimal Temperature (°C) | Optimal Time (minutes) | Resulting α-HH Purity (%) |
|---|---|---|---|
| DH-L (946.7 μm) | 105 | 90 | 98.8 |
| DH-M (162.4 μm) | 105 | 30 | 96.7 |
| DH-S (62.4 μm) | 100 | 45 | 98.4 |
Crystallization in Specific Chemical Environments
The crystallization of calcium sulfate is a critical aspect of various industrial processes, notably in the production of phosphoric acid, where it is a byproduct. The chemical environment in these systems, particularly the presence of impurities, significantly affects the crystallization process and the properties of the resulting calcium sulfate crystals.
In the wet-process phosphoric acid industry, calcium sulfate is crystallized out of a highly acidic and complex multicomponent electrolyte system. mit.edumit.edu The shape and size distribution of the this compound (gypsum) crystals are crucial as they act as the filter medium for separating the phosphoric acid. mit.edumit.edu Impurities originating from the phosphate (B84403) rock can act as shape modifiers and have both thermodynamic and kinetic impacts on the crystallization process. mit.edumit.edu
Common impurities found in phosphate rock include compounds of silicon, aluminum, iron, magnesium, potassium, and sodium. nih.govacs.org These impurities can dissolve into the liquid phase and influence the crystal growth and morphology of calcium sulfate. nih.govacs.org For instance, the presence of Si and Na can lead to the formation of elongated, needle-like crystals. nih.gov Trivalent ions such as Al³⁺ and Fe³⁺ can increase the average crystal diameter at low concentrations due to their high surface adsorption affinity. nih.govnih.gov Conversely, an increasing concentration of Na has been observed to reduce the crystal size. nih.govacs.org The influence of Mg on crystal size is generally minimal. nih.govacs.org
Process optimization in these systems aims to control the crystallization kinetics to produce gypsum crystals with good filtration characteristics. mit.edumit.edumit.edu This involves managing factors such as supersaturation, temperature, and residence time. mit.eduacs.org Studies have shown that an optimum residence time for calcium sulfate crystallization in a simulated acid hydrolysis process is 3 hours. acs.org Furthermore, specific impurity-to-calcium ratios can facilitate crystal growth. acs.org The addition of certain active additives, such as (NH₄)₂SO₄, and the use of crystal seeds, like Mg-doped calcium sulfate crystals, can also promote the formation of stable, thick, and uniform rod-like crystals. scirp.org
| Impurity Ion | Effect on Average Crystal Size | Reference |
|---|---|---|
| Si | Increases with increasing content | nih.govacs.org |
| Al³⁺ | Increases at low concentrations | nih.govacs.org |
| Fe³⁺ | Increases with increasing content | nih.govacs.org |
| Mg²⁺ | Minimal influence | nih.govacs.org |
| K⁺ | Increases with increasing content | nih.govacs.org |
| Na⁺ | Decreases with increasing content | nih.govacs.org |
Salt Solution Media for Controlled Crystallization
The synthesis of this compound in various salt solutions offers a method for controlling its crystallization process, influencing nucleation, growth kinetics, and crystal morphology. The presence of different ions in the crystallization medium can alter the solubility of this compound and interact with the growing crystal surfaces, thereby modifying the final product characteristics.
Research into the crystallization of this compound in sodium chloride (NaCl) solutions has shown that NaCl can significantly influence the process. The addition of sodium chloride has been observed to increase the crystallization rate of gypsum. osti.gov This is attributed to changes in the ionic strength of the solution, which affects the activity of calcium and sulfate ions. Furthermore, the presence of NaCl can alter the crystal habit of gypsum. Studies have shown that increasing NaCl concentrations can lead to larger single crystals and crystal aggregates by decreasing the nucleation density. geoscienceworld.org
Similarly, the presence of magnesium chloride (MgCl2) in the crystallization medium has a notable impact. Magnesium ions have been shown to inhibit both the nucleation and growth stages of this compound precipitation. acs.orgresearchgate.net This inhibitory effect is linked to the strong influence of magnesium ions on gypsum solubility and their ability to substitute for calcium ions or be inserted into defects in the gypsum crystal lattice. acs.orgresearchgate.net
The choice of salt and its concentration in the solution are therefore critical parameters for the controlled crystallization of this compound, allowing for the tailoring of crystal size and morphology. While high concentrations of NaCl at elevated temperatures can favor the formation of calcium sulfate hemihydrate (bassanite), careful control of conditions allows for the manipulation of the dihydrate form. mpg.de
Tailoring Crystal Morphology and Size
Inorganic additives such as monovalent and divalent cations have been shown to influence gypsum crystal shape and size. For instance, the presence of Mg2+ and Li+ ions can lead to the formation of longer and narrower crystals compared to an additive-free system. leeds.ac.uk In contrast, Na+ and K+ ions have a less pronounced effect on the crystal morphology. leeds.ac.uk The concentration of these ions also plays a crucial role; for example, increasing concentrations of NaCl have been found to result in larger single crystals. geoscienceworld.org
Organic additives, particularly polymers and phosphonates, are highly effective in modifying the crystal habit of gypsum. Polymers containing carboxyl groups, such as polyacrylic acid, have demonstrated significant inhibitory effects on the crystal growth of this compound. cdnsciencepub.comcdnsciencepub.com The effectiveness of these polymers is dependent on their molecular weight, the pH of the solution, and their concentration. cdnsciencepub.com Phosphonates are another class of potent inhibitors that can retard the crystallization of gypsum and alter its morphology. uoc.grresearchgate.net The inhibitory efficiency of phosphonates is related to their molecular structure, with a higher number of phosphonic acid groups and the length of the organic chain influencing their performance. uoc.gr Organic acids, such as tannic acid, have also been shown to modify the prismatic habit of gypsum, leading to flattened or lenticular crystals depending on the concentration and temperature. geoscienceworld.org
The following interactive table summarizes the effects of various additives on the crystal habit of this compound based on research findings.
| Additive Type | Specific Additive | Concentration | Observed Effect on Crystal Habit |
| Inorganic Cations | Magnesium (Mg²⁺) | 50-200 mM | Longer and narrower crystals. leeds.ac.uk |
| Lithium (Li⁺) | 50-500 mM | Longer and narrower crystals. leeds.ac.uk | |
| Sodium (Na⁺) | 50-500 mM | Less pronounced effect on morphology compared to Mg²⁺ and Li⁺. leeds.ac.uk | |
| Potassium (K⁺) | 50-500 mM | Less pronounced effect on morphology compared to Mg²⁺ and Li⁺. leeds.ac.uk | |
| Organic Polymers | Polyacrylic Acid | Varies | Inhibition of crystal growth, effect is pH and molecular weight dependent. cdnsciencepub.com |
| Phosphonates | EDTMP, HDTMP, ODTMP, DDTMP | Varies | Effective retardants of crystallization, influencing crystal size and morphology. uoc.gr |
| ATMP | 100 ppm | Decreased crystal growth rate and mean diameter. researchgate.net | |
| Organic Acids | Tannic Acid | Increasing concentrations | Progressive flattening of prismatic crystals; formation of hemi-bipyramidal or lenticular habits depending on temperature. geoscienceworld.org |
The engineering of the crystal microstructure of this compound is essential for optimizing its performance in specific applications. The size, shape, and arrangement of the crystals collectively determine the material's bulk properties, including mechanical strength, porosity, and dissolution rate.
The mechanical properties of gypsum-based materials are strongly correlated with their microstructure. Generally, a denser microstructure with smaller, more interlocking crystals results in higher compressive and flexural strength. uomustansiriyah.edu.iqscielo.br The addition of certain additives can lead to a more compact and refined crystal structure, thereby enhancing the mechanical performance. For instance, the use of specific foaming agents in gypsum plaster can result in a microstructure of fine, densely packed prismatic crystals, leading to increased compressive strength. Conversely, other additives might produce larger, plate-like crystals, resulting in a more porous structure with lower strength. The relationship between crystal size and strength is complex; while smaller crystals can lead to a denser matrix, in some cases, the bonding between crystals is the determining factor for strength. researchgate.net
Furthermore, the dissolution behavior of this compound can be tailored by controlling its microstructure. A material with a higher porosity and smaller crystal size will generally have a faster dissolution rate due to the larger surface area exposed to the solvent. This is a critical consideration in applications where controlled dissolution is required.
Characterization Techniques in Calcium Sulfate Dihydrate Research
Spectroscopic Methods
Spectroscopy probes the interaction of electromagnetic radiation with the material to provide information about its chemical bonds, functional groups, and electronic structure.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the chemical composition of calcium sulfate (B86663) dihydrate and detecting the presence of impurities. The FTIR spectrum of gypsum is distinctive due to the vibrational modes of the sulfate ion (SO₄²⁻) and the water of hydration (H₂O). researchgate.net
The presence of water is clearly indicated by characteristic absorption bands in the high-frequency region of the spectrum. Specifically, symmetric (ν₁) and antisymmetric (ν₃) stretching vibrations of the O-H bonds in the water molecules give rise to prominent peaks. usra.edumedcraveonline.com Additionally, the H-O-H bending vibration (ν₂) of water is observed at a lower frequency. medcraveonline.com The presence of two crystallographically distinct types of water molecules in the gypsum structure can lead to multiple peaks in these regions. usra.edumedcraveonline.com
The sulfate group also exhibits characteristic vibrational modes. The antisymmetric stretching (ν₃) and antisymmetric bending (ν₄) modes of the S-O bonds are readily identifiable in the FTIR spectrum. thepharmajournal.comspectroscopyonline.com These peaks are crucial for confirming the presence of the sulfate anion.
FTIR is also highly effective in detecting common impurities within gypsum samples. For instance, the presence of carbonate impurities, often from minerals like calcite, can be identified by characteristic absorption peaks that are not present in pure gypsum. spectroscopyonline.com The analysis of these spectral features allows for a rapid and reliable assessment of the purity of calcium sulfate dihydrate. spectroscopyonline.commetu.edu.tr Small shifts in the positions of the sulfate vibration bands can also indicate the presence of other phases, such as anhydrite, in a gypsum sample. ciarte.ptresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound (Gypsum)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| ~3543, ~3409 | O-H Stretching | Symmetric and Antisymmetric | medcraveonline.com |
| ~1685, ~1621 | H-O-H Bending | medcraveonline.com | |
| ~1104 - ~1140 | S-O Stretching | Antisymmetric (ν₃) | thepharmajournal.comspectroscopyonline.com |
| ~669, ~602 | S-O Bending | Antisymmetric (ν₄) | medcraveonline.comthepharmajournal.com |
UV-Vis spectrophotometry is a valuable tool for investigating the kinetics of this compound crystallization. lsu.edu This technique monitors the change in the transmittance or absorbance of a solution as gypsum crystals nucleate and grow. lsu.edu As crystals form, they scatter light, leading to a decrease in the intensity of light transmitted through the solution. lsu.edu
By measuring the change in light transmittance over time, researchers can determine the induction time for nucleation, which is the time required for the first crystals to appear. lsu.edu This method is particularly sensitive to the early stages of crystal formation. lsu.edu Kinetic studies using UV-Vis spectrophotometry can provide insights into how various factors, such as temperature, supersaturation, and the presence of additives, influence the rate of gypsum crystallization. researchgate.netresearchgate.net
For instance, experiments have been conducted in batch reactors where equimolar solutions of calcium chloride and sodium sulfate are mixed to induce gypsum precipitation. lsu.edu A UV-Vis spectrophotometer operating at a specific wavelength (e.g., 400 nm) continuously measures the light passing through the solution. lsu.edu The resulting data can be used to plot transmittance versus time, from which the induction time and crystallization rates can be calculated. lsu.edu This information is critical for controlling scaling in industrial processes where gypsum precipitation is a common problem. u-szeged.huresearchgate.net
Table 2: Application of UV-Vis Spectrophotometry in Gypsum Crystallization Kinetics
| Parameter Measured | Principle | Application | Reference |
| Induction Time | Light scattering by nascent crystals decreases light transmittance. | Determining the onset of nucleation under various conditions. | lsu.edu |
| Crystallization Rate | Rate of change in transmittance correlates with the rate of crystal growth. | Studying the influence of inhibitors and promoters on crystallization. | researchgate.net |
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the structure of this compound. It is highly sensitive to the symmetric vibrations of molecules and is particularly useful for analyzing the sulfate group and the water of hydration in gypsum. mdpi.com
The Raman spectrum of gypsum is characterized by a very strong and sharp peak corresponding to the symmetric stretching vibration (ν₁) of the sulfate (SO₄²⁻) tetrahedron. uaic.roresearchgate.net This peak is a definitive marker for the presence of gypsum. researchgate.netemerald.com Other vibrational modes of the sulfate ion, including the symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes, are also observed in the Raman spectrum. medcraveonline.comuaic.ro
The stretching modes of the water molecules in gypsum also give rise to distinct peaks in the high-frequency region of the Raman spectrum. researchgate.netjm-derochette.be The positions and shapes of these peaks can provide information about the hydrogen bonding environment of the water molecules within the crystal lattice. usra.edu
Raman spectroscopy is an excellent tool for distinguishing between the different phases of calcium sulfate, such as gypsum (dihydrate), bassanite (hemihydrate), and anhydrite (anhydrous). mdpi.comnih.govacs.org Each phase has a unique Raman spectrum due to differences in their crystal structures and water content. emerald.comehu.esresearchgate.net For example, the position of the main sulfate stretching peak shifts to higher wavenumbers as the degree of hydration decreases from gypsum to bassanite to anhydrite. uaic.ro
Table 3: Characteristic Raman Peaks for this compound (Gypsum)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| ~3494, ~3406 | O-H Stretching | uaic.ro | |
| ~1143 | S-O Stretching | Antisymmetric (ν₃) | uaic.ro |
| ~1010 | S-O Stretching | Symmetric (ν₁) | uaic.ro |
| ~674, ~622 | S-O Bending | Antisymmetric (ν₄) | uaic.ro |
| ~495, ~416 | S-O Bending | Symmetric (ν₂) | uaic.ro |
Diffraction Techniques
Diffraction techniques utilize the scattering of waves (such as X-rays) by the regular arrangement of atoms in a crystal to determine its atomic structure.
X-ray diffraction (XRD) is the definitive method for identifying the crystalline phases present in a sample and for determining the crystal structure of this compound. malvernpanalytical.com Each crystalline material has a unique XRD pattern, which acts as a "fingerprint" for that substance. malvernpanalytical.comusra.edu
The XRD pattern of gypsum is well-established and is characterized by a series of diffraction peaks at specific angles (2θ). minsocam.orgphysicsopenlab.org The positions and intensities of these peaks are determined by the arrangement of atoms in the monoclinic crystal lattice of gypsum. physicsopenlab.org By comparing the experimental XRD pattern of an unknown sample to a database of known patterns, the presence of gypsum can be unequivocally confirmed. scielo.brnih.gov
XRD is also crucial for distinguishing between the different hydrated forms of calcium sulfate, such as gypsum, hemihydrate, and anhydrite, as each has a distinct crystal structure and, therefore, a unique diffraction pattern. scielo.brresearchgate.net This is particularly important in industrial processes where the precise control of the hydration state is critical. researchgate.net
Furthermore, analysis of XRD data can reveal information about the crystallite size and lattice strain within the material. However, a common issue encountered in the XRD analysis of gypsum is preferred orientation, where the plate-like or acicular crystals tend to align in a non-random way during sample preparation. minsocam.org This can significantly alter the relative intensities of the diffraction peaks and must be accounted for to obtain accurate structural information. minsocam.org
Table 4: Key X-ray Diffraction Peaks for this compound (Gypsum)
| 2θ Angle (°) (for Cu Kα radiation) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity | Reference |
| ~11.6 | ~7.62 | (020) | Very Strong | minsocam.org |
| ~20.7 | ~4.28 | (021) | Strong | minsocam.org |
| ~23.4 | ~3.79 | (040) | Medium | minsocam.org |
| ~29.1 | ~3.06 | (041) | Strong | minsocam.org |
In-situ X-ray diffraction is a powerful technique that allows for the real-time monitoring of chemical reactions and phase transformations in this compound. cambridge.orgresearchgate.net By collecting XRD patterns continuously as a sample is subjected to changes in temperature or other environmental conditions, the evolution of the crystalline phases can be followed dynamically. semanticscholar.orgresearchgate.net
This technique has been extensively used to study the dehydration of gypsum. cambridge.orgnih.gov As a gypsum sample is heated, in-situ XRD can track the disappearance of the characteristic gypsum peaks and the simultaneous appearance of peaks corresponding to intermediate phases like bassanite (hemihydrate) and the final product, anhydrite. cambridge.orgnih.gov This provides direct evidence for the reaction pathways and allows for the determination of the temperatures at which these transformations occur. researchgate.netmdpi.com
The kinetic data obtained from in-situ XRD studies are invaluable for understanding the mechanisms of these transformations. nih.govsemanticscholar.org For example, the rate of transformation from gypsum to bassanite can be quantified by analyzing the changes in the intensities of their respective diffraction peaks over time. nih.govresearchgate.netnih.gov This information is crucial for optimizing industrial processes such as the production of plaster of Paris, which involves the controlled dehydration of gypsum. researchgate.net
Microscopic and Imaging Techniques
Microscopy and imaging are indispensable for the direct visualization of this compound crystals. These techniques reveal detailed information about crystal morphology, size, surface topography, and the dynamic processes of nucleation and growth.
Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the morphology and microstructure of this compound. It provides high-resolution images of the crystal surfaces, revealing details about their shape, size distribution, and intergrowth patterns. Research findings indicate that the morphology of this compound crystals can vary significantly depending on the conditions of their formation, such as the presence of impurities or additives, and subsequent environmental exposure.
SEM studies have identified various crystal habits for this compound, including tabular, prismatic, and needle-like (acicular) forms. The specific morphology is a critical factor influencing the material's bulk properties. For instance, the interlocking of needle-like crystals is responsible for the cohesive strength of set plaster. SEM has been effectively used to observe the transformation of calcium sulfate hemihydrate into the dihydrate form during hydration, showing the growth of these characteristic gypsum needles.
Furthermore, SEM is employed to analyze the deterioration of gypsum-based materials. Studies have shown that upon exposure to water, the internal microstructure of gypsum rock can become looser and more complex. SEM images reveal the development of micropores and microcracks, providing a qualitative understanding of the structural degradation. The technique is also used to compare the microstructures of recycled and commercial gypsum plasters, with studies showing similarities in the well-defined prismatic crystals of both materials.
The table below summarizes findings from various SEM studies on this compound, highlighting the observed morphological features under different conditions.
| Study Focus | Sample Type | Key SEM Findings |
| Hydration of Calcium Sulfate Hemihydrate | Plaster of Paris | Formation of an aggregate of interlocking gypsum crystals of different sizes and shapes, often needle-like. |
| Deterioration by Water | Gypsum Rock | Increased complexity of micropore structure and porosity with prolonged water immersion; generation of microcracks. |
| Recycled Gypsum Analysis | Recycled Gypsum Plaster | Crystals observed were well-defined prisms, showing microstructural similarities to commercial plaster. |
| Effect of Circulation | Raw Gypsum | Physical circulation can break down large particles into smaller ones and remove fine particles from crystal surfaces. |
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of nanoscale features and the internal structure of this compound crystals. TEM is particularly valuable for studying the early stages of crystallization, including the formation of precursor phases.
Research has utilized TEM to identify transient, less-stable phases that precede the formation of gypsum. Studies have shown that amorphous calcium sulfate (ACS) and calcium sulfate hemihydrate (bassanite) can precipitate sequentially before the more stable dihydrate phase. High-resolution TEM (HRTEM) can reveal the crystal lattice of these nanoscale particles, providing definitive structural information.
Selected Area Electron Diffraction (SAED), a technique performed within a TEM, is crucial for crystallographic analysis. SAED patterns obtained from nanoparticles can confirm their crystalline structure. For instance, SAED patterns have been used to identify polycrystalline gypsum nanoparticles and single-crystal bassanite precursors during the precipitation process. This technique allows for unambiguous phase identification at the nanoscale, which is critical for understanding the complex pathways of gypsum formation.
The table below presents selected findings from TEM-based research on calcium sulfate, focusing on the characterization of its nanoscale features.
| Technique | Sample/Observation | Key Findings |
| cryo-TEM | Early-stage precipitation | Amorphous calcium sulfate (ACS) and calcium sulfate hemihydrate sequentially precipitate before gypsum. |
| in situ Liquid Cell TEM | Bassanite to Gypsum Transformation | The transformation occurs via a dissolution-reprecipitation process. |
| TEM & SAED | Gypsum Nanoparticles | Aggregated gypsum nanoparticles were identified as polycrystalline with a monoclinic structure. |
| HRTEM | Bassanite Crystal Lattice | Lattice spacings of 6 Å and 2.8 Å were observed, corresponding to the {110} and {114} planes, respectively. |
The direct observation of crystal nucleation and growth provides invaluable data on the kinetics and mechanisms of crystallization. Techniques such as laser confocal differential interference contrast microscopy (LCM-DIM) and atomic force microscopy (AFM) allow for the in situ, real-time imaging of these dynamic processes on the crystal surface.
These studies have revealed that for the {010} face of gypsum, two-dimensional (2D) nucleation is the primary mechanism for generating new growth layers, even at low levels of supersaturation. The advancement of these layers (steps) across the crystal face can be monitored to determine face-specific growth rates. By combining techniques like LCM-DIM for large-area observation and AFM for high-resolution topographical detail, a comprehensive understanding of the growth process can be achieved.
Kinetic data derived from these real-time observations are used to determine important parameters such as the activation energy for the incorporation of growth units into the crystal lattice. This information is fundamental to developing models that can predict and control crystal growth, which is essential for industrial applications ranging from construction materials to scale prevention.
The following table summarizes key findings from real-time imaging studies of this compound crystallization.
| Imaging Technique | Parameter Studied | Key Research Finding |
| Laser Confocal Differential Interference Contrast Microscopy (LCM-DIM) | Step advancement on {010} face | 2D nucleation is the dominant step generation mechanism. |
| Atomic Force Microscopy (AFM) | Surface morphology | Development of a "hill and valley" topography due to the elongated shape of 2D islands. |
| Time-lapse Microscopy | Growth from anhydrite dissolution | Crystal growth rates were measured to be between 3.8 and 35.3 µm/day under low supersaturation. |
| Combined LCM-DIM & AFM | Growth kinetics | The activation barrier for ion incorporation into the {010} face was determined to be 70.7 ± 5.0 kJ/mol. |
Thermal Analysis Methods
Thermal analysis techniques are employed to study the changes in the physical and chemical properties of materials as a function of temperature. For this compound, these methods are primarily used to investigate its dehydration behavior and the phase transitions of its decomposition products.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. It is an essential technique for quantifying the water content of this compound and for studying the kinetics of its dehydration. The complete dehydration of this compound (CaSO₄·2H₂O) to anhydrous calcium sulfate (CaSO₄) involves a theoretical mass loss of approximately 20.9%.
TGA curves of this compound typically show a two-step dehydration process. linseis.comrigaku.com The first step, corresponding to the loss of 1.5 molecules of water to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O), is followed by the second step, where the remaining 0.5 molecule of water is lost to form the anhydrite phase. linseis.com These two steps can sometimes overlap, but under controlled conditions, such as using a sealed pan with a pinhole to increase the internal water vapor pressure, the two weight losses can be distinctly resolved. tainstruments.com This resolution is critical for accurately quantifying the amounts of dihydrate and hemihydrate in a mixture.
The temperature at which these dehydration steps occur can be influenced by factors such as heating rate and the atmosphere surrounding the sample. TGA is therefore a powerful tool for determining the thermal stability of gypsum and for quality control in the production of plaster.
The table below provides a summary of typical results obtained from the TGA of this compound.
| Dehydration Step | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Step 1 | CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O | ~100 - 170 | 15.68 | ~15.7 |
| Step 2 | CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O | ~170 - 300 | 5.23 | ~5.3 |
| Total | CaSO₄·2H₂O → CaSO₄ + 2H₂O | ~100 - 300 | 20.91 | ~21.0 |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or the amount of heat required to change the temperature of a sample and a reference, respectively. These methods are used to detect thermal transitions such as melting, crystallization, and phase changes.
For this compound, DTA and DSC curves clearly show the endothermic nature of the dehydration process. nist.govnih.govnih.gov Two distinct endothermic peaks are typically observed at temperatures below 250°C, corresponding to the two-step loss of water of crystallization, consistent with TGA data. nih.govresearchgate.net
Following dehydration, further heating can induce phase transitions in the resulting anhydrous calcium sulfate. An exothermic peak is often observed around 340-375°C, which is attributed to the crystallographic transformation of the initially formed soluble anhydrite (γ-CaSO₄) to the insoluble β-form (β-CaSO₄). linseis.comrigaku.com At much higher temperatures, an endothermic peak around 1220°C can be detected, which corresponds to the phase transition from the β-form to the α-form of anhydrous calcium sulfate. rigaku.com These techniques provide a detailed fingerprint of the thermal behavior of gypsum and its derivatives.
The table below summarizes the key thermal transitions of this compound as identified by DTA and DSC.
| Transition | Temperature (°C) | Type of Peak | Associated Process |
| First Dehydration | ~150 | Endothermic | Loss of ~1.5 H₂O molecules (Dihydrate → Hemihydrate) |
| Second Dehydration | ~197 | Endothermic | Loss of ~0.5 H₂O molecules (Hemihydrate → Anhydrite γ-CaSO₄) |
| Phase Transition | ~340 - 375 | Exothermic | Transformation of γ-CaSO₄ to β-CaSO₄ |
| Phase Transition | ~1220 | Endothermic | Transformation of β-CaSO₄ to α-CaSO₄ |
Other Analytical Methods
In addition to primary characterization methods, a range of other analytical techniques are employed to investigate specific properties of this compound, from particle characteristics and crystallization kinetics to elemental purity and surface chemistry.
Particle Size Analysis (PSA) is crucial in understanding the physical properties of this compound, as the size distribution of crystals can significantly influence the material's mechanical strength, setting time, and degradation rate. Research has demonstrated a clear correlation between the size of hemihydrate particles and the compressive strength of the resulting dihydrate (gypsum) plaster.
Studies have systematically investigated various particle size ratios to optimize the performance of surgical-grade calcium sulfate. One such study categorized particles into three ranges: 0–37.5 μm, 37.5–75 μm, and 75–150 μm. nih.gov The findings revealed that the compressive strength is inversely related to particle size; smaller particles lead to higher strength. nih.gov For instance, a sample composed solely of particles in the 0–37.5 μm range exhibited a compressive strength of 12 MPa, whereas a sample with particles from 75–150 μm had a strength of only 6.6 MPa. nih.gov
Further research has refined this understanding by identifying which particle fractions have a positive or negative effect on the final strength of the set plaster. A grey model analysis indicated that particle fractions of 0–20 μm, 20–50 μm, and 90–140 μm contribute positively to compressive strength. researchgate.net Conversely, fractions of 50–90 μm and those larger than 140 μm were found to have a negative impact on strength. researchgate.net
The degradation rate is also affected by particle size. In one study, samples with mixed particle sizes degraded completely within 30 days, while single-sized samples did not. nih.gov
Table 1: Effect of Particle Size on Compressive Strength of Calcium Sulfate
This table illustrates how the compressive strength of set calcium sulfate plaster varies with the particle size of the initial hemihydrate powder.
| Particle Size Range (μm) | Compressive Strength (MPa) |
| 0–37.5 | 12.0 |
| 37.5–75 | 9.2 |
| 75–150 | 6.6 |
| Data sourced from a study on surgical-grade calcium sulfate hemihydrate. nih.gov |
The induction time—the period before the onset of crystal nucleation—is a critical parameter in controlling the crystallization of this compound. While various methods can be used to measure it, the underlying principle involves detecting the formation of the first crystals from a supersaturated solution. Changes in the solution's conductivity can signal the onset of nucleation as ions are incorporated into the crystal lattice.
Research has extensively studied the factors influencing the induction time of this compound, including supersaturation, temperature, and agitation speed. mdpi.comunina.it As predicted by classical nucleation theory, the induction time decreases as either the temperature or the level of supersaturation increases. unina.it
The hydrodynamic conditions of the solution also play a significant role. Studies have shown that increasing the agitation or rotational speed of the solution shortens the induction time. For example, in one experiment conducted at a constant concentration (0.25 M) and temperature (298 K), increasing the rotational speed from 3.33 s⁻¹ to 8.33 s⁻¹ reduced the induction time from 56 seconds to 41 seconds. mdpi.com
From experimental data on induction periods, fundamental thermodynamic properties can be calculated. Studies have used this data to determine the interfacial tension (surface free energy) between this compound nuclei and the aqueous solution, yielding values around 37 mJ/m². unina.it The activation energy for the crystallization has also been evaluated at approximately 30 kJ/mol. unina.it
Table 2: Influence of Rotational Speed on Induction Time of this compound Crystallization
This table shows the relationship between the agitation speed of the solution and the measured induction time for crystal nucleation at a constant temperature and concentration.
| Rotational Speed (s⁻¹) | Induction Time (s) |
| 3.33 | 56 |
| 5.00 | 53 |
| 6.67 | 45 |
| 8.33 | 41 |
| Data from a study on the influence of various parameters on calcium sulfate crystallization. mdpi.com |
Inductively Coupled Plasma (ICP) techniques are powerful for highly sensitive elemental analysis and are widely used to quantify the purity of this compound and identify trace impurities. csbplab.com.au Both ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) can be used to determine the elemental composition of gypsum samples. seeingthedead.ac.ukpotopk.com.pl This is particularly important when assessing gypsum from industrial by-products like phosphogypsum or flue-gas desulfurization gypsum, which may contain impurities that affect their suitability for various applications.
The method typically involves dissolving the gypsum sample, often using acids, and introducing the resulting solution into the plasma, which excites the atoms. csbplab.com.au The spectrometer then measures the mass (ICP-MS) or wavelength of emitted light (ICP-OES) to identify and quantify the elements present.
Research on the purification of phosphogypsum waste demonstrates the effectiveness of ICP-OES in tracking the removal of impurities. Analysis showed that a recrystallization process significantly reduced the concentrations of elements such as silicon (Si), iron (Fe), and phosphorus (P), thereby increasing the purity of the final gypsum product. potopk.com.pl For example, the concentration of iron was drastically depleted in the recrystallized gypsum compared to the raw phosphogypsum. potopk.com.pl
Table 3: Elemental Analysis of Raw vs. Recrystallized Gypsum via ICP-OES
This table compares the elemental composition of raw phosphogypsum with that of purified, recrystallized gypsum, highlighting the reduction in key impurities.
| Element | Raw Phosphogypsum (wt. %) | Recrystallized Gypsum (wt. %) |
| Ca | 22.84 | 24.23 |
| S | 17.55 | 18.21 |
| P | 0.35 | 0.02 |
| Si | 1.12 | 0.01 |
| Fe | 0.06 | <0.01 |
| Al | 0.05 | <0.01 |
| Sr | 0.11 | 0.06 |
| Data adapted from a study on the characterization of purified gypsum from phosphogypsum waste. potopk.com.pl |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 5 to 10 nanometers of a material's surface. wikipedia.orgphi.com This makes it an invaluable tool for studying surface phenomena on this compound crystals, such as the adsorption of other molecules. researchgate.net
In an XPS analysis, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of a specific element and its chemical (oxidation) state, allowing for detailed chemical analysis of the surface. mdpi.com
In the context of this compound research, XPS can be used to investigate the surface adsorption of crystallization inhibitors or promoters, such as phosphonates. researchgate.net By analyzing the surface of gypsum crystals exposed to a phosphonate (B1237965) solution, XPS can confirm the presence of phosphorus and other elements from the adsorbate, providing direct evidence of surface interactions.
A key consideration when analyzing hydrated compounds like gypsum (CaSO₄·2H₂O) with XPS is the ultra-high vacuum environment of the spectrometer, which can potentially cause dehydration of the sample. wikipedia.orgresearchgate.net Therefore, careful control of experimental conditions, such as using a cooled sample stage, may be necessary to ensure that the dihydrate structure is preserved during analysis. researchgate.net
Applications of Calcium Sulfate Dihydrate in Advanced Research Domains
Environmental Science and Remediation Research
In the realm of environmental science, calcium sulfate (B86663) dihydrate is investigated for its role in soil amendment and the sustainable management of industrial wastes. Its application in these areas offers promising solutions for enhancing agricultural productivity and mitigating pollution.
Calcium sulfate dihydrate is recognized for its efficacy in improving soil structure and fertility. Research in this area delves into its mechanisms for enhancing water infiltration, reducing soil erosion, and improving nutrient retention, while also considering the complexities of its application in contaminated soils.
This compound improves soil structure by promoting the flocculation of clay particles. This process creates larger soil aggregates, leading to increased pore space, which in turn enhances water infiltration and reduces surface runoff and erosion. customhydronutrients.comeco-gem.comeverbrighttr.co The calcium in this compound displaces sodium in sodic soils, which is a major cause of soil structure degradation. agalert.com By improving soil permeability, it allows rainwater to penetrate deeper into the soil profile, making more water available for plant uptake and reducing the risk of waterlogging. gypsoil.comgypsoil.com
Research has demonstrated a significant increase in water infiltration rates in soils treated with gypsum. For instance, a USDA-ARS study observed that a gypsum-treated plot had a water infiltration rate of nearly two inches per hour, compared to just half an inch per hour in an untreated control plot. gypsoil.com This improved infiltration helps to prevent the formation of surface crusts that can hinder seedling emergence. customhydronutrients.comeverbrighttr.co
Table 1: Impact of this compound on Water Infiltration
| Treatment | Water Infiltration Rate (inches/hour) | Source |
| Gypsum Applied | ~2.0 | USDA-ARS Study gypsoil.com |
| No Gypsum (Control) | 0.5 | USDA-ARS Study gypsoil.com |
This compound contributes to improved soil nutrient retention through various mechanisms. As a source of soluble calcium and sulfur, it directly supplies these essential nutrients to plants. osu.edueurogypsum.org The improved soil structure resulting from its application also enhances the soil's ability to hold onto other essential nutrients, preventing their loss through leaching. mdpi.com
The application of this compound in soils contaminated with heavy metals presents both opportunities and challenges. On one hand, it has been investigated as a cost-effective amendment to alleviate cadmium (Cd) toxicity and accumulation in plants. nih.gov Studies have shown that a combination of calcium sulfate and ferric oxide can effectively decrease the mobility and bioavailability of cadmium, lead (Pb), and arsenic (As) in paddy soils. nih.gov The calcium ions (Ca²⁺) can compete with cadmium ions (Cd²⁺) for uptake by plant roots, thereby reducing the amount of cadmium that enters the plant. nih.gov
However, the effectiveness of this remediation strategy can be influenced by various factors, including soil pH and the specific heavy metals present. While calcium sulfate has shown promise in immobilizing certain metals, its impact on others may be limited. The impurities present in some sources of gypsum, particularly phosphogypsum, can also be a concern. Phosphogypsum may contain impurities such as residual acids, soluble phosphorus, fluorine, and naturally occurring radioactive materials (NORMs), which could pose a risk to the environment if not properly managed. researchgate.net Therefore, a thorough assessment of the soil chemistry and the purity of the gypsum source is crucial before its application in metal-polluted soils.
Phosphogypsum is a major industrial by-product of the phosphate (B84403) fertilizer industry, with an estimated 5 tons generated for every ton of phosphoric acid produced. feeco.com The accumulation of vast quantities of phosphogypsum in stockpiles presents significant environmental and land-use challenges. researchgate.net Consequently, extensive research has focused on the valorization of this waste material, aiming to convert it into valuable products.
Research has explored various pathways to convert phosphogypsum into commercially viable products, thereby promoting a circular economy. These conversion processes often involve chemical reactions to transform this compound into other useful compounds.
One prominent area of research is the conversion of phosphogypsum into calcium carbonate (CaCO₃) and sodium sulfate (Na₂SO₄) . This is typically achieved by reacting phosphogypsum with sodium carbonate (Na₂CO₃). ajchem-a.comiaea.org The resulting calcium carbonate can be used in various industries, including as a filler in plastics and paper, while sodium sulfate has applications in the detergent and glass industries.
Another significant valorization route is the production of ammonium (B1175870) sulfate ((NH₄)₂SO₄) , a valuable fertilizer. This can be accomplished by reacting phosphogypsum with ammonium carbonate ((NH₄)₂CO₃). zkg.de This process not only utilizes the phosphogypsum waste but also produces a much-needed agricultural input.
Furthermore, thermal treatment of phosphogypsum in the presence of a reducing agent like charcoal can yield innovative products. mdpi.com Research has shown that this process can produce ultraviolet pigments based on calcium sulfide (B99878) and an alkalizing reagent containing calcium oxide, which is useful in producing organomineral fertilizers. mdpi.com
Table 2: Examples of Value-Added Products from Phosphogypsum Conversion
| Reactant | Product(s) | Potential Application(s) | Source(s) |
| Sodium Carbonate (Na₂CO₃) | Calcium Carbonate (CaCO₃), Sodium Sulfate (Na₂SO₄) | Fillers, Detergents, Glass | ajchem-a.comiaea.org |
| Ammonium Carbonate ((NH₄)₂CO₃) | Ammonium Sulfate ((NH₄)₂SO₄), Calcium Carbonate (CaCO₃) | Fertilizer, Fillers | zkg.deresearchgate.net |
| Charcoal (Reducing Agent) | Calcium Sulfide-based UV Pigments, Calcium Oxide-based Reagent | Pigments, Organomineral Fertilizers | mdpi.com |
Waste Valorization: Phosphogypsum and Other By-products
Sustainable Waste Management Strategies
This compound, commonly known as gypsum, is emerging as a significant compound in the development of sustainable waste management strategies, particularly in the realm of water treatment. Research has highlighted its potential as a cost-effective and environmentally friendlier alternative to conventional chemicals. standardchemicals.com.au
One of the primary applications being explored is its use as a coagulant-flocculant in the primary treatment of wastewater, offering an alternative to aluminum sulfate. scielo.org.zascielo.org.zaresearchgate.net Coagulants work to remove impurities such as suspended solids, turbidity, and color from water. standardchemicals.com.au Studies have demonstrated that this compound can effectively adjust the pH of wastewater. In one investigation, doses ranging from 1 to 2 g/L consistently resulted in a pH between 7.04 and 7.51. scielo.org.zaresearchgate.net This is a notable advantage over aluminum sulfate, which, at a dose of 4 g/L, produced an acidic water pH of 3.90. scielo.org.zascielo.org.za The use of aluminum sulfate often necessitates a subsequent step to raise the pH back to a neutral range (6.5-8.5), incurring additional financial and environmental costs, which could be avoided with the use of gypsum. scielo.org.zaresearchgate.net
However, the research also indicates areas requiring further investigation. While effective in pH management, the same study reported that this compound treatment resulted in turbidity levels between 74.05 and 80.5 NTU, which is significantly above the international standard of 5 NTU. scielo.org.za This suggests that while promising, optimization is needed for its application in water clarification. scielo.org.za
Beyond municipal wastewater, this compound is also utilized in treating industrial effluent. It is employed in managing wastewater from facilities like coal-fired power plants to aid in the removal of heavy metals, sulfur, and nitrogen compounds. standardchemicals.com.au
Table 1: Comparison of Coagulants in Primary Wastewater Treatment
| Parameter | This compound | Aluminum Sulfate | Reference |
|---|---|---|---|
| Dosage | 1.0 - 2.0 g/L | 4.0 g/L | scielo.org.zascielo.org.za |
| Resulting pH | 7.04 - 7.51 (Neutral) | 3.90 (Acidic) | scielo.org.zascielo.org.za |
| Resulting Turbidity (NTU) | 74.05 - 80.5 | 3.87 - 3.91 | scielo.org.za |
| Environmental Impact | Potentially lower, avoids need for secondary pH adjustment. | Requires additional chemicals to neutralize acidic effluent. | scielo.org.zaresearchgate.net |
Carbon Sequestration Potential
This compound is being investigated for its potential role in carbon sequestration technologies, which aim to capture and store atmospheric carbon dioxide (CO2). researchgate.net A significant source of this compound for such applications is phosphogypsum, an industrial byproduct of phosphoric acid production that is primarily composed of this compound. researchgate.netsciengine.com Utilizing this waste material for CO2 mineralization presents a promising pathway to reduce greenhouse gas emissions while valorizing an industrial byproduct. researchgate.netsciengine.com
Several methods leveraging calcium sulfate for CO2 sequestration have been proposed. One sustainable approach involves a chemical conversion process where phosphogypsum is dispersed in an alkaline solution, such as potash, to produce portlandite (calcium hydroxide). sciengine.com This portlandite can then be carbonated at ambient temperature and pressure, converting it into stable calcium carbonate and effectively sequestering the CO2. sciengine.com A significant advantage of this method is the co-production of valuable potassium sulphate, which can be used as a fertilizer. sciengine.com
Another proposed technology involves capturing CO2 from industrial waste gas streams. In this process, the flue gas containing CO2 is passed through an alkaline solution to create "CO2 charged water." google.com This carbonated solution is then brought into contact with calcium sulfate, leading to the precipitation of calcium carbonate, thereby locking the CO2 into a solid, stable mineral form. google.com
Table 2: Investigated Methods for Carbon Sequestration Using Calcium Sulfate
| Method | Description | Source Material | End Product | Potential Co-product | Reference |
|---|---|---|---|---|---|
| Mineral Carbonation via Portlandite | Phosphogypsum is converted to calcium hydroxide, which is then carbonated. | Phosphogypsum | Calcium Carbonate | Potassium Sulphate | sciengine.com |
| Industrial Flue Gas Treatment | CO2 from flue gas is captured in an alkaline solution and reacted with calcium sulfate. | Flue Gas, Calcium Sulfate | Calcium Carbonate | N/A | google.com |
Advanced Materials Engineering
Bioceramic Applications and Medical Materials Research
In the field of advanced materials engineering, calcium sulfate is recognized as a significant bioceramic with a long history of medical use. cas.cznih.gov Bioceramics are utilized for the repair and reconstruction of diseased or damaged parts of the body. cas.cz Calcium sulfate's utility in this domain stems from its excellent biocompatibility, biodegradability, and osteoconductive properties. biruni.edu.trresearchgate.netresearchgate.net It is well-tolerated by the body, does not elicit a significant inflammatory response, and is completely resorbed over time. nih.govnih.gov Its osteoconductive nature means it acts as a scaffold that supports the infiltration of new blood vessels and bone-forming cells, guiding the growth of new bone tissue. nih.govnih.gov
A key characteristic of calcium sulfate as a bioceramic is its resorption profile. It is designed to degrade and be absorbed by the body as new bone is formed, eliminating the need for a second surgery to remove the implant. nih.gov However, a noted challenge is that its degradation rate, which can be as rapid as 4 to 7 weeks, can sometimes outpace the rate of new bone formation. cas.cz Consequently, current research is focused on modifying its properties to better synchronize the resorption rate with bone regeneration and to enhance its mechanical strength for broader applications. cas.cz
The use of calcium sulfate as a bone void filler dates back to the late 19th century and represents one of its most established medical applications. biruni.edu.trnewlinemedical.com It serves as a reliable synthetic substitute for autografts (bone taken from the patient's own body), thereby avoiding donor site morbidity, such as pain and potential infection. nih.govnih.gov
Medical-grade calcium sulfate is available in various forms, including solid, pre-formed pellets composed of this compound, or as a hemihydrate powder that is mixed with a liquid to form an injectable paste or putty that sets in the bone defect. astm.orgexac.com This versatility allows it to be used in a wide range of defect sizes and shapes. researchgate.net As the material resorbs, it is replaced by fibrovascular tissue, which provides the framework for neovascularization and subsequent bone formation. nih.govnih.gov
Clinical studies have validated its efficacy. For instance, a study on the treatment of odontogenic (jaw) cysts demonstrated that defects grafted with calcium sulfate experienced a 94.4% reduction in volume after 12 months, compared to only a 37.16% reduction in ungrafted control defects. nih.govresearchgate.net Research indicates that the resorption of the calcium sulfate graft typically occurs over an average of 14.5 weeks, with new bone incorporation observed at an average of 6 months. nih.govresearchgate.net To enhance its properties, research is ongoing into composite materials, such as combining granular this compound with gelatin to improve handling and compressive strength. scientific.net
Table 3: Clinical Findings on Bone Regeneration with this compound
| Application | Key Finding | Timeframe | Reference |
|---|---|---|---|
| Odontogenic Cyst Defects | 94.4% reduction in defect volume with graft vs. 37.16% in control. | 12 Months | nih.govresearchgate.net |
| General Osseous Defects | Average resorption of calcium sulfate. | 14.5 Weeks | nih.govresearchgate.net |
| General Osseous Defects | Average time for new bone incorporation. | 6 Months | nih.govresearchgate.net |
Beyond its role as a structural scaffold, calcium sulfate is an effective vehicle for local drug delivery. nih.govresearchgate.net By incorporating therapeutic agents directly into the calcium sulfate matrix, high concentrations of a drug can be delivered to a specific site, such as a bone infection or surgical area, which enhances efficacy while minimizing the potential for systemic toxicity. kerrier.com The material's biocompatibility and predictable resorption profile make it an ideal carrier that releases the embedded drug as it degrades. kerrier.comnih.gov
A significant advantage of calcium sulfate is its ability to be combined with a wide variety of drugs. Due to its mildly exothermic setting reaction, it can be loaded with not only heat-stable antibiotics but also more heat-sensitive agents. nih.gov It has been successfully used to deliver antibiotics such as vancomycin, tobramycin, and daptomycin, as well as growth factors like bone morphogenetic protein-2 (BMP-2). nih.govnih.gov
Research in this area is dynamic. For example, studies have demonstrated that daptomycin-loaded calcium sulfate pellets can effectively inhibit the growth of Staphylococcus aureus, a common cause of bone infections. nih.gov Advanced manufacturing techniques are also being explored. Cold isostatic pressing has been used to create denser calcium sulfate structures for slow-release parenteral drug formulations. liddspharma.com Furthermore, calcium sulfate has been incorporated into 3D-printed biodegradable scaffolds, enabling the controlled and gradual release of BMP-2 to accelerate and enhance bone regeneration. nih.gov
Table 4: Examples of Therapeutic Agents Delivered via Calcium Sulfate
| Therapeutic Agent | Application Goal | Delivery System/Method | Key Research Finding | Reference |
|---|---|---|---|---|
| Antibiotics (e.g., Daptomycin) | Treatment of local infections (e.g., osteomyelitis). | Implantable pellets/beads. | Effectively inhibits S. aureus growth in vitro. | nih.gov |
| Bone Morphogenetic Protein-2 (BMP-2) | Enhancement of bone regeneration. | Incorporation into 3D-printed composite scaffolds. | Promoted new blood vessel and bone growth in 4 weeks. | nih.gov |
| Various Antibiotics | Mitigation of bacterial colonization and biofilm. | Cement/putty mixed at time of use. | Mildly exothermic setting allows for a diversity of antibiotics. | nih.gov |
Calcium sulfate has a long and successful history of use in both dental and orthopedic surgery, where its osteoconductive and resorbable nature is highly valued. nih.govwikipedia.org
In dentistry , it is widely used as a bone grafting material to restore osseous defects. nih.govwikipedia.org Its applications are diverse and include:
Guided Bone Regeneration: Acting as a barrier membrane to prevent soft tissue from growing into a bone defect, allowing bone cells to populate the area. nih.govwikipedia.org
Periodontal Defects: Filling defects around teeth caused by gum disease to promote regeneration of the supporting bone. researchgate.net
Socket Preservation: Placing the material into the socket after a tooth extraction to minimize alveolar ridge resorption and prepare the site for a future dental implant. jomos.orgresearchgate.net
Sinus Augmentation: Augmenting the bone in the maxillary sinus to provide adequate support for the placement of dental implants. researchgate.netnewlinemedical.com
In orthopedics , calcium sulfate is a mainstay for filling bone voids and managing dead space after the removal of tumors or the debridement of infected bone in cases of chronic osteomyelitis. biruni.edu.trnih.gov Its ability to be loaded with antibiotics makes it particularly useful in treating bone infections. nih.gov The material provides temporary structural support while promoting the ingrowth of new bone. nih.gov To improve mechanical properties and tailor resorption rates for specific orthopedic needs, calcium sulfate is often used in composite form. A common example is its combination with hydroxyapatite (B223615) (HA). longdom.org In these biphasic materials, the calcium sulfate provides initial stability and resorbs over 6 to 8 weeks, leaving the more slowly degrading HA particles to act as a long-term scaffold for complete bone integration. longdom.org This composite approach is used in procedures such as wrist osteotomies and vertebroplasties. longdom.org
Construction Materials Science
This compound, commonly known as gypsum, is a cornerstone material in construction, valued for its versatility and performance-enhancing properties. greenchemindustries.com Its application extends from traditional uses in plaster to critical roles in modern, high-performance building materials. Research in this domain focuses on optimizing its properties for various construction applications, from regulating the setting time of cement to enhancing the strength and durability of plasterboards.
This compound is an indispensable component in the production of both cement and plasterboard. In cement manufacturing, it is interground with cement clinker to produce the final product. alahlitrading.com Its primary function is to act as a retarder, controlling the setting time of the cement. alahlitrading.comunitycement.in Without the addition of gypsum, the tricalcium aluminate (C3A) present in the clinker would react rapidly with water, leading to a phenomenon known as "flash set," where the cement hardens almost instantaneously. alahlitrading.comunitycement.in This would make the concrete unworkable for transportation and placement. Gypsum prevents this by reacting with the C3A to form a layer of ettringite on the surface of the C3A particles, which slows down their hydration. csacement.com
In the manufacturing of plasterboard, also known as drywall or gypsum board, this compound is the primary raw material. researchgate.netuomustansiriyah.edu.iq The process involves heating gypsum to remove about three-quarters of its water content, a process called calcination, to produce calcium sulfate hemihydrate (CaSO₄·½H₂O), commonly known as plaster of Paris. uomustansiriyah.edu.iq This hemihydrate is then mixed with water and other additives and sandwiched between two sheets of paper. As the mixture sets, it rehydrates back to this compound, forming a rigid and durable board. greenchemindustries.comuomustansiriyah.edu.iq Gypsum boards are widely used for interior walls and ceilings due to their fire resistance, sound insulation, and ease of installation. greenchemindustries.com
The ability to precisely control the setting time of calcium sulfate-based materials is crucial for their practical application in construction. zkg.de This is achieved through the use of accelerators and retarders.
Accelerators are used to shorten the setting time. Finely ground this compound is itself the most common accelerator for calcined gypsum plaster. google.com Its effectiveness is enhanced by increasing its fineness. google.com Other substances, such as potassium sulfate, can also act as accelerators by increasing the rate of dissolution of calcium sulfate hemihydrate. researchgate.net In the production of plasterboard, a rapid set is essential for high manufacturing speeds. zkg.desika.com This is often achieved by using a combination of a retarder to provide a brief dormant phase for mixing and forming, followed by a rapid setting phase initiated by an accelerator, a phenomenon referred to as a "snap set". sika.com
Retardants are employed to prolong the setting time, allowing for longer working times for plastering and other applications. sika.com Gypsum itself acts as a retarder in Portland cement. csacement.comresearchgate.net For gypsum plasters, various chemical additives can be used as retarders. These substances typically work by adsorbing onto the surface of either the hemihydrate particles, inhibiting their dissolution, or the dihydrate nuclei, preventing their growth. sika.com The use of retarders allows for the controlled application of plasters over large areas without premature hardening.
| Additive Type | Function | Examples | Mechanism of Action |
| Accelerator | Shortens setting time | Finely ground this compound, Potassium sulfate | Increases the rate of dissolution of hemihydrate and provides nucleation sites for dihydrate crystal growth. researchgate.net |
| Retarder | Lengthens setting time | Chemical additives (e.g., Retardan®) | Adsorbs onto hemihydrate particles to inhibit dissolution or onto dihydrate nuclei to prevent crystal growth. sika.com |
The mechanical properties of gypsum-based materials, such as plasterboard and gypsum composites, can be significantly enhanced through the incorporation of various additives. Research in this area aims to improve strength, durability, and other performance characteristics.
The addition of fibers, such as glass fibers or polymer fibers, is a common method to reinforce gypsum composites. researchgate.net These fibers help to bridge microcracks as they form, improving the material's flexural strength and resistance to impact. nih.gov For instance, the inclusion of plastic cable waste has been shown to increase the elasticity and impact resistance of gypsum boards. nih.gov
Other additives can modify the microstructure of the set gypsum, leading to improved strength. For example, the addition of silica (B1680970) fume to desulfurization gypsum-based composites has been shown to increase compressive strength. mdpi.com This is attributed to the formation of additional calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel, which is a primary binding agent in cementitious systems. mdpi.comstandardchemicals.com.au Similarly, certain superplasticizers can reduce the amount of water needed for a workable plaster mix. mdpi.com A lower water-to-gypsum ratio results in a denser microstructure with less porosity, leading to higher strength. researchgate.net
However, some additives can have a negative impact on strength. For example, while some additives may improve workability, they can also alter the crystal habit of the dihydrate needles, resulting in reduced intercrystalline bonding and consequently lower strength. researchgate.net
| Additive | Effect on Material Properties | Research Finding |
| Polymer Fibers | Increased elasticity and impact resistance | Incorporation of plastic cable waste in gypsum boards led to a significant improvement in cracking and impact resistance. nih.gov |
| Silica Fume | Increased compressive strength | The addition of silica fume to desulfurization gypsum composites resulted in higher compressive strength due to the formation of C-S-H gel. mdpi.com |
| Superplasticizers | Increased strength (indirectly) | By reducing the water required for mixing, superplasticizers lead to a denser, stronger gypsum matrix. mdpi.com |
| Certain Retarders | Reduced strength | Some additives can disrupt the interlocking crystal matrix of dihydrate needles, leading to a reduction in set strength. researchgate.net |
Desalination and Scale Inhibition Research
In the field of water desalination, particularly in membrane-based processes like reverse osmosis (RO), the precipitation of sparingly soluble salts is a major operational challenge. This compound is a common and problematic scale-forming mineral. bioengineer.orgengineerlive.com Its formation on membrane surfaces, known as scaling, leads to a decline in water production, an increase in energy consumption, and can cause irreversible damage to the membranes. bioengineer.orgnih.gov
Gypsum scaling occurs when the concentration of calcium and sulfate ions in the brine exceeds the solubility limit of calcium sulfate, leading to its precipitation on the membrane surface. bioengineer.orgnih.gov The process of scaling is influenced by several factors, including the concentration of scaling ions, temperature, pH, and the hydrodynamics within the membrane module. mdpi.com
Research has identified two primary mechanisms for the initiation of gypsum scaling on membrane surfaces:
Homogeneous Nucleation: This involves the formation of crystal nuclei within the bulk solution when the level of supersaturation is high. These nuclei are then transported to and deposit on the membrane surface. mountainscholar.orgresearchgate.net
Heterogeneous Nucleation: This is the direct formation of crystal nuclei on the membrane surface itself. The membrane surface provides a substrate for nucleation, which can occur at lower levels of supersaturation compared to homogeneous nucleation. mountainscholar.orgresearchgate.net
Once initiated, the crystals grow and can form a dense layer on the membrane, obstructing the flow of water. bioengineer.org The morphology of the gypsum crystals can also play a role; large, needle-like crystals can penetrate the pores of certain types of membranes, leading to more severe fouling. bioengineer.org
To mitigate gypsum scaling, various strategies have been developed, with the use of chemical antiscalants being the most common approach. engineerlive.commountainscholar.org Antiscalants are chemical compounds that, when added in small concentrations to the feed water, inhibit the formation and growth of scale. researchgate.net
The mechanisms by which antiscalants inhibit gypsum scaling are multifaceted and can include:
Threshold Inhibition: This involves the antiscalant interfering with the early stages of crystal formation, preventing the formation of stable crystal nuclei. genesysro.com
Crystal Modification: Some antiscalants can adsorb onto the surface of growing crystals, distorting their shape and making them less likely to adhere to the membrane surface or to form a dense scale layer. acs.orgresearchgate.net
Dispersion: Certain antiscalants can impart a negative charge to the crystal particles, causing them to repel each other and remain suspended in the solution rather than depositing on the membrane. acs.org
Research has focused on developing and evaluating the performance of different types of antiscalants. Phosphonate-based antiscalants, such as DTPMP, have been shown to be highly effective in inhibiting gypsum scaling, primarily through a mechanism of negative charge repulsion. acs.org Polymer-based antiscalants, like polyacrylic acid (PAA), work through a combination of charge repulsion and crystal distortion. acs.org The effectiveness of an antiscalant can be influenced by factors such as pH, with some antiscalants showing reduced performance under acidic conditions. engineerlive.comacs.org
| Antiscalant Type | Inhibition Mechanism | Key Research Findings |
| Phosphonate-based (e.g., DTPMP, NTMP) | Primarily negative charge repulsion. acs.org | DTPMP was found to be highly effective at low concentrations in preventing gypsum scaling. acs.org |
| Polymer-based (e.g., PAA) | Negative charge repulsion and crystal lattice distortion. acs.org | PAA's effectiveness can be sensitive to pH, with reduced performance under acidic conditions. acs.org |
In addition to chemical antiscalants, other strategies being researched include membrane surface modification to create surfaces that are less prone to scaling and optimization of operating conditions to minimize the concentration of scaling ions at the membrane surface. bioengineer.orgnih.gov
Geological and Geomechanical Studies
This compound, commonly known as gypsum, serves as a significant subject of study in geology and geomechanics due to its solubility and prevalence in sedimentary environments. Its behavior under various geological conditions provides valuable insights into rock deformation, fluid-rock interactions, and mass transport phenomena within the Earth's crust.
The interaction between gypsum and water is a critical area of research, offering a model system for understanding mineral-water interface processes that are fundamental to numerous geological, environmental, and industrial applications. nih.gov Molecular-level investigations, combining techniques like sum-frequency generation (SFG) vibrational spectroscopy and ab initio molecular dynamics (AIMD) simulations, have provided a detailed picture of the gypsum (010) surface in contact with water vapor. nih.govacs.org
At low relative humidity, the structural water molecules on the gypsum surface exhibit an anisotropic arrangement, with some hydroxyl (OH) groups pointing away from the surface. nih.govacs.org As humidity increases, the first layer of adsorbed water molecules binds to these exposed OH groups, forming an ordered, anisotropic layer with suppressed free OH groups and limited diffusion. nih.govacs.org A second adsorbed water layer is more disordered and dynamic, yet its structure is still influenced by the underlying gypsum surface, showing a reduced number of free OH groups and slower diffusion compared to bulk water. nih.govacs.org
These studies are crucial for modeling hydrogeological systems in gypsum karst areas, helping to define conceptual models for water circulation in evaporite aquifers. usf.edu Understanding these interactions is also key to interpreting the role of water in the mechanical behavior of gypsum-bearing rocks.
Table 1: Gypsum-Water Interface Characteristics
| Relative Humidity (RH) | Adsorbed Water Layer | Molecular Arrangement | Key Findings |
|---|---|---|---|
| Low RH | Initial Surface | Anisotropic arrangement of structural water molecules. | Presence of dangling OH groups on the (010) surface. nih.govacs.org |
| High RH | First Layer | Anisotropic; binds to surface OH groups. | Significantly suppressed free OH groups; limited diffusion. nih.govacs.org |
| High RH | Second Layer | More disordered and dynamic than the first layer. | Structure influenced by gypsum surface; reduced free OH groups and slower diffusion than bulk water. nih.govacs.org |
Pressure-Solution Creep in Gypsum
Pressure-solution creep is a significant deformation mechanism in sedimentary rocks, particularly in soluble minerals like gypsum. This process involves the dissolution of the mineral at points of high stress (grain-to-grain contacts) and precipitation in areas of lower stress (pore spaces). This mass transfer results in a slow, time-dependent deformation or "creep" of the rock.
Research has demonstrated a direct correlation between the dissolution velocity of gypsum and the rate of wet creep in materials like set plaster, indicating that pressure solution is the governing mechanism. aps.org The dissolution process itself is the rate-limiting step in the creep kinetics. aps.org This finding is significant as it extends the concept of pressure-solution creep from purely geological timescales and environments to engineered materials. aps.org
Experimental studies have been conducted to quantify the kinetics of gypsum precipitation, which is the other half of the pressure-solution process. Understanding these kinetics is essential for developing quantitative, mechanism-based models for the compaction and deformation behavior of gypsum in the Earth's crust. uu.nluu.nl Such models are critical for applications like assessing the integrity of hydrocarbon reservoir caprocks, where gypsum can be a key component. uu.nl The solubility of gypsum, and therefore the rate of pressure-solution creep, is influenced by factors such as pressure, temperature, and the chemical composition of the pore fluid. researchgate.net
Table 2: Factors Influencing Pressure-Solution Creep in Gypsum
| Factor | Influence on Process | Research Finding |
|---|---|---|
| Stress | Drives dissolution at grain contacts. | High-stress points show increased mineral solubility. |
| Dissolution Rate | Controls the overall creep rate. | A direct correlation exists between dissolution velocity and wet creep strain rate. aps.org |
| Precipitation Rate | Affects pore space reduction and rock compaction. | Kinetic studies are crucial for modeling the overall deformation behavior. uu.nluu.nl |
| Pore Fluid Chemistry | Can enhance or inhibit dissolution/precipitation. | Additives in solution can alter the dissolution kinetics of gypsum. aps.org |
| Pressure | Increases gypsum solubility. | Studies show a direct relationship between increasing pressure and the solution-rate constant. researchgate.net |
Future Research Directions and Emerging Trends
Multiscale Modeling and Simulation of Crystallization Processes
Predicting and controlling the crystallization of calcium sulfate (B86663) dihydrate is critical in numerous industrial processes, from preventing scale formation in desalination plants to optimizing the properties of building materials. mit.edufigshare.com Multiscale modeling and simulation are emerging as powerful tools to understand the complex interplay of factors governing nucleation and crystal growth. These computational approaches bridge the gap between molecular-level interactions and macroscopic crystal morphology.
Current research efforts focus on developing sophisticated models that can accurately simulate the dynamic processes of crystallization. figshare.com For instance, population balance models are being integrated with thermodynamic frameworks to predict crystal size distribution (CSD) and the concentration of the solution during reactive crystallization. mit.edufigshare.com These models are crucial for optimizing industrial processes like phosphoric acid production, where the filtration efficiency is highly dependent on the size and shape of the gypsum crystals formed. mit.edu
On a smaller scale, mesoscopic simulation models, such as those using kinetic Monte Carlo algorithms, are employed to understand the growth of gypsum needles and the influence of additives on crystallization kinetics. researchgate.net These simulations can reproduce experimental observations, such as the acceleration of reactions in the presence of seed crystals, and help in optimizing parameters like the initial length of added needles to achieve desired outcomes. researchgate.net Future work will likely focus on refining these models to incorporate more complex phenomena, such as the effect of impurities and the steric hindrance between growing crystals, providing a more holistic view of the crystallization process. researchgate.netresearchgate.net
Table 1: Modeling Approaches in Calcium Sulfate Dihydrate Crystallization
| Modeling Scale | Technique | Key Focus | Application Example |
|---|---|---|---|
| Macroscopic | Population Balance Models (PBM) | Crystal Size Distribution (CSD), Supersaturation Dynamics | Optimizing filtration in phosphoric acid production mit.edufigshare.com |
| Mesoscopic | Kinetic Monte Carlo (kMC) | Nucleation, Needle Growth, Effect of Additives | Predicting the influence of seed crystals on reaction dynamics researchgate.net |
| Microscopic | Thermodynamic Modeling | Solubility, Phase Stability, Speciation Analysis | Predicting scaling potential in complex electrolyte systems mit.eduacs.org |
In-situ and Real-time Characterization of Dynamic Processes
A fundamental understanding of the dynamic processes of nucleation and crystal growth requires advanced analytical techniques that can monitor these phenomena in real-time. In-situ characterization methods provide invaluable insights into the transient stages of crystallization, which are often missed by conventional ex-situ analyses.
Techniques such as time-resolved UV-vis spectrophotometry have been successfully used to determine the effects of various additives on the crystallization kinetics of gypsum. leeds.ac.uk By monitoring changes in turbidity, researchers can evaluate induction times and infer the rates of nucleation and growth. leeds.ac.uk This approach has been instrumental in quantifying the inhibitory effects of different ions on gypsum formation. leeds.ac.uk Furthermore, advancements in microscopy, such as time-lapse imaging, allow for the direct observation of crystal growth, providing data on growth rates and the development of specific crystal habits and twinning laws under controlled conditions. unito.it
Future research will likely see an increased application of a wider array of in-situ techniques. For example, the use of spectroscopic and conductivity measurements can provide complementary information on the depletion of ionic species from the solution as they incorporate into the growing crystals. lsu.edu The combination of multiple in-situ monitoring methods will offer a more comprehensive picture of the crystallization pathway, from the initial association of ions in solution to the formation of the final crystalline structure. lsu.edunih.gov This detailed understanding is essential for developing more effective strategies to control crystallization in various applications.
Exploration of Novel Additives and Their Mechanisms of Action
The use of additives, or scale inhibitors, is a primary strategy for controlling the unwanted precipitation of this compound in industrial water systems. mdpi.comampp.org While a variety of phosphonates and polymers are currently used, there is a continuous drive to discover more effective, environmentally friendly, and economically viable additives. researchgate.netnih.gov
Research has shown that both inorganic ions and organic polymers can significantly influence the nucleation and growth kinetics of gypsum. leeds.ac.ukcdnsciencepub.com For instance, cations like magnesium (Mg²⁺) have been found to be potent inhibitors, delaying nucleation and altering crystal morphology by adsorbing onto the growing crystal surfaces. leeds.ac.ukresearchgate.net The effectiveness of polymeric inhibitors is largely dependent on their functional groups, with those containing carboxyl groups (–COOH) showing marked inhibitory activity. cdnsciencepub.comampp.orgsemanticscholar.org The performance of these polymers is also influenced by factors such as molecular weight and the pH of the solution, which affects the degree of ionization of the functional groups. cdnsciencepub.com
Emerging trends in this area include the exploration of "green" antiscalants derived from natural sources, such as humic acid, tannic acid, and lignosulfonates, to reduce the environmental impact of water treatment processes. ampp.org Future investigations will focus on elucidating the precise mechanisms by which these additives interact with calcium sulfate at a molecular level. This includes understanding how they adsorb to specific crystal faces and disrupt the incorporation of growth units. A deeper mechanistic understanding will enable the rational design of next-generation inhibitors with superior performance and environmental compatibility. nih.gov It has been noted that certain additives can also stabilize metastable precursor phases like bassanite (calcium sulfate hemihydrate), offering another pathway to control the final crystalline product. rsc.org
Table 2: Influence of Additive Type on Gypsum Inhibition
| Additive Category | Examples | General Mechanism | Performance Factors |
|---|---|---|---|
| Inorganic Cations | Mg²⁺, Li⁺, K⁺, Na⁺ | Adsorption onto growing crystal surfaces, delaying nucleation and growth. leeds.ac.uk | Cation charge and size. leeds.ac.uk |
| Phosphonates | PAPEMP, HEDP, PBTC | Chelation of Ca²⁺ ions, blocking crystal growth sites. semanticscholar.org | Chemical structure, tolerance to calcium ions. semanticscholar.org |
| Carboxylic Polymers | Poly(acrylic acid), Poly(maleic acid) | Adsorption via carboxyl groups, blocking active growth sites. cdnsciencepub.comsemanticscholar.org | Molecular weight, charge density, solution pH. cdnsciencepub.com |
| Natural/Green Inhibitors | Humic acid, Tannic acid, Lignosulfonates | Complexation and adsorption via phenolic and carboxylic groups. ampp.org | Functional group content, molecular structure. ampp.org |
Sustainable and Circular Economy Approaches for Calcium Sulfate By-products
Vast quantities of this compound are generated as by-products from various industrial processes, most notably flue gas desulfurization (FGD) in coal-fired power plants and phosphoric acid production (phosphogypsum). slideshare.netmdpi.com Historically, these materials have been treated as waste and disposed of in landfills, posing environmental challenges. mdpi.com However, there is a growing recognition of these by-products as valuable resources, driving research into sustainable and circular economy approaches for their utilization. einpresswire.comcpcb.nic.in
Synthetic gypsum from FGD is chemically similar to natural gypsum and can be used in a wide range of applications, including the manufacturing of drywall, cement, and as a soil conditioner in agriculture. vocal.mediawtwamericas.com The use of FGD gypsum reduces the need for mining natural gypsum, conserves resources, and lowers the carbon footprint associated with construction materials. vocal.mediabuildersmerchantsnews.co.uk Similarly, significant research is focused on the valorization of phosphogypsum, which can be used in construction materials and road pavement, although impurities often require pre-treatment. acs.orglgci.malpnu.ua
Future trends are aimed at developing more efficient and economical processes for purifying and upgrading these by-products to meet the standards for higher-value applications. acs.org This includes innovative chemical processing to remove impurities and the development of novel composite materials. lpnu.ua Furthermore, circular economy models are being explored where the by-products of one industry become the raw materials for another. For example, FGD gypsum can be used in a carbonation process to capture CO₂ and produce calcium carbonate, creating a closed-loop system that mitigates waste and greenhouse gas emissions. mdpi.comrsc.orgnih.gov These approaches are critical for transitioning towards a more sustainable industrial ecosystem. cnfiberglassfactory.com
Table 3: Applications of Calcium Sulfate By-products
| By-product | Source Industry | Primary Applications | Sustainability Benefit |
|---|---|---|---|
| FGD Gypsum | Coal-Fired Power Plants | Drywall, Cement, Agriculture einpresswire.comwtwamericas.com | Reduces mining, conserves resources, landfill avoidance. slideshare.netbuildersmerchantsnews.co.uk |
| Phosphogypsum | Phosphoric Acid Production | Construction materials, Road base, Agriculture mdpi.comacs.orglgci.ma | Waste valorization, potential for resource recovery. acs.orgrsc.org |
Understanding Complex Brine Chemistry in Industrial and Natural Systems
The solubility and precipitation behavior of this compound are highly sensitive to the chemical composition of the aqueous solution. researchgate.net In many industrial settings, such as oil and gas production, water desalination, and geothermal energy extraction, gypsum scaling occurs from complex brines containing a multitude of dissolved ions. acs.orgmembraneworks.com.auonepetro.orgnih.gov Understanding the thermodynamics and kinetics of gypsum formation in these multicomponent systems is a major ongoing challenge. researchgate.netnih.govacs.org
The solubility of gypsum is influenced by factors such as ionic strength, temperature, and the presence of specific ions. mdpi.com For instance, the solubility generally increases with the concentration of salts like sodium chloride up to a certain point, after which it may decrease. mdpi.comonepetro.org The presence of other ions can form ion pairs and complexes, altering the activity of free calcium and sulfate ions and thereby affecting the supersaturation state of the solution. researchgate.net
Future research will focus on developing more accurate thermodynamic models to predict gypsum solubility and scaling potential in highly saline and complex brines. researchgate.netacs.org This involves refining existing models, such as the Pitzer equations, to better account for ion-ion interactions at high concentrations and temperatures. acs.orgnih.gov Experimental studies are also crucial to validate these models and to investigate the synergistic or antagonistic effects of different ions on gypsum precipitation. researchgate.net A more robust understanding of brine chemistry will enable better risk assessment for scaling and the development of more targeted and efficient mitigation strategies in critical industries that rely on water handling systems. membraneworks.com.ausmartwatermagazine.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CaSO₄·2H₂O |
| Calcium sulfate hemihydrate | CaSO₄·½H₂O |
| Anhydrite | CaSO₄ |
| Magnesium | Mg²⁺ |
| Sodium Chloride | NaCl |
| Poly(acrylic acid) | (C₃H₄O₂)n |
| Tannic acid | C₇₆H₅₂O₄₆ |
| Humic acid | Not a single molecule |
| Lignosulfonates | Not a single molecule |
| Calcium carbonate | CaCO₃ |
Q & A
Basic Research Questions
Q. How can the synthesis and characterization of calcium sulfate dihydrate (CSD) be optimized for laboratory-scale studies?
- Methodology : CSD is typically synthesized by reacting calcium chloride with sodium sulfate in aqueous solutions. To optimize purity, control parameters such as temperature (20–40°C), pH (neutral to slightly acidic), and stoichiometric ratios. Characterization should include X-ray diffraction (XRD) to confirm crystallinity, thermogravimetric analysis (TGA) to quantify bound water, and scanning electron microscopy (SEM) to assess morphology . For phase identification, combine differential scanning calorimetry (DSC) with XRD to distinguish CSD from hemihydrate or anhydrite phases .
Q. What are the key factors influencing the solubility of CSD in aqueous systems, and how can conflicting solubility data be resolved?
- Methodology : Solubility is temperature-dependent (e.g., ~2.4 g/L at 25°C) and influenced by ionic strength, pH, and coexisting ions (e.g., Na⁺, Cl⁻). Use controlled batch experiments with ion-selective electrodes or inductively coupled plasma (ICP) spectroscopy to measure Ca²⁺ and SO₄²⁻ concentrations. For conflicting data, validate measurements against standardized databases (e.g., NIST) and account for metastable phases like hemihydrate, which can skew results .
Advanced Research Questions
Q. How can kinetic models be developed to describe the dehydration mechanism of CSD under varying water vapor pressures?
- Methodology : Employ thermogravimetric analysis (TGA) under controlled humidity (0–100% RH) to monitor mass loss during dehydration. Fit data to Avrami-Erofeev or contracting-area models to identify rate-limiting steps (e.g., nucleation vs. diffusion). Advanced approaches combine in-situ XRD to track phase transitions and computational tools (e.g., density functional theory) to model water molecule interactions .
Q. What experimental strategies address contradictions in reported crystallization kinetics of CSD in complex electrolyte solutions?
- Methodology : Use seeded crystallization experiments with controlled supersaturation to isolate nucleation and growth rates. Monitor turbidity or conductivity in real-time. For systems with additives (e.g., citrates or phosphates), employ atomic force microscopy (AFM) to observe surface interactions. Cross-validate results with molecular dynamics simulations to resolve discrepancies between empirical and theoretical models .
Q. How does CSD’s phase stability impact its application in biomedical composites, and what analytical methods are critical for validation?
- Methodology : CSD’s metastability in hydrated environments can lead to unintended phase transitions (e.g., to hemihydrate). For biomedical use (e.g., bone cements), assess in vitro stability using simulated body fluid (SBF) immersion tests paired with XRD and FTIR. Optimize composite formulations by incorporating inhibitors like polyacrylic acid to stabilize CSD .
Q. What methodologies are effective for modeling CSD solubility in multicomponent acidic or alkaline systems relevant to industrial wastewater treatment?
- Methodology : Develop activity-based models (e.g., Pitzer equations) to account for ion interactions in high-salinity solutions. Validate using experimental solubility data from stirred reactors with precise temperature control (25–80°C). Machine learning algorithms (e.g., random forests) can predict solubility trends in mixed electrolytes, enhancing model accuracy .
Contradiction Analysis and Resolution
Q. Why do discrepancies exist in reported thermodynamic stability thresholds for CSD in acidic media, and how can they be reconciled?
- Analysis : Discrepancies arise from differing experimental conditions (e.g., sulfate ion activity, ionic strength) and metastable phase interference.
- Resolution : Standardize experiments using buffered solutions (e.g., H₂SO₄/NaOH) to fix pH and ionic strength. Use Raman spectroscopy to detect transient phases and refine thermodynamic databases with high-purity CSD samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
